Sofosbuvir impurity G
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl]oxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)32-19(29)14(3)25-36(31,34-15-8-6-5-7-9-15)35-18-16(12-27)33-20(22(18,4)23)26-11-10-17(28)24-21(26)30/h5-11,13-14,16,18,20,27H,12H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16+,18+,20+,22+,36+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMLPFZASPUMOW-YBSJRAAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(O[C@@H]1[C@H](O[C@H]([C@]1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Structure of Sofosbuvir Impurity G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, synthesis, and analysis of Sofosbuvir impurity G. The information is intended to support research, development, and quality control activities related to the potent antiviral drug Sofosbuvir.
Chemical Identity and Structure
This compound is a diastereoisomer of Sofosbuvir, a key active pharmaceutical ingredient (API) used in the treatment of Hepatitis C. Understanding the precise chemical structure of impurities is critical for ensuring the safety and efficacy of the final drug product.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | isopropyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate | N/A |
| CAS Number | 1337482-15-1 | N/A |
| Molecular Formula | C₂₂H₂₉FN₃O₉P | [1] |
| Molecular Weight | 529.45 g/mol | [1] |
The structural difference between Sofosbuvir and its impurity G lies in the stereochemistry at the phosphorus center of the phosphoramidate moiety. This seemingly minor variation can have significant implications for the molecule's biological activity and safety profile.
Synthesis and Formation
The synthesis of Sofosbuvir is a multi-step process that can lead to the formation of various impurities, including diastereomers like impurity G. While a specific, detailed protocol for the direct synthesis of this compound is not widely published in the public domain, a general approach for the preparation of Sofosbuvir impurities has been outlined in patent literature.
A patented method describes a six-step reaction synthesis to obtain Sofosbuvir impurities with a purity of over 99%.[2] This process involves the careful control of reaction conditions and purification of intermediates to achieve the desired stereochemistry.[2] The formation of diastereomers such as impurity G can occur during the phosphoramidation step, where the phosphorus center is introduced. The choice of reagents and reaction conditions can influence the diastereomeric ratio of the product.
Forced degradation studies on Sofosbuvir have shown that the drug degrades under acidic, basic, and oxidative conditions.[3][4] While these studies have not explicitly identified impurity G as a degradation product, they highlight the potential for the formation of various related substances under stress conditions.[3][4]
Analytical Characterization and Control
The identification and quantification of impurities are crucial aspects of pharmaceutical quality control. A variety of analytical techniques are employed to characterize and control the levels of this compound in the API and final drug product.
Chromatographic Methods
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the separation and quantification of Sofosbuvir and its impurities.[5] Several validated RP-HPLC methods have been developed for this purpose.[5]
Table 2: Example of RP-HPLC Method Parameters for Sofosbuvir and Impurity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 261 nm |
| Column Temperature | Ambient or 35°C |
The limit of detection (LOD) and limit of quantification (LOQ) for Sofosbuvir and its process-related impurities have been reported to be as low as 0.04 µg/mL and 0.125 µg/mL, respectively.[5]
Spectroscopic Methods
Detailed structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Reference standards for this compound are commercially available and are typically supplied with a comprehensive Certificate of Analysis (CoA) that includes detailed spectral data.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for confirming the structure and stereochemistry of the impurity. While specific spectral data for impurity G is not publicly available, ¹H NMR spectra for Sofosbuvir are well-documented and can be used as a reference for comparison.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the impurity.[4] Forced degradation studies of Sofosbuvir have utilized LC-ESI-MS to identify degradation products.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocols
While a specific protocol for the synthesis of this compound is proprietary, a general workflow for the identification and characterization of pharmaceutical impurities is presented below.
General Workflow for Impurity Identification
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. d-nb.info [d-nb.info]
- 6. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Sofosbuvir(1190307-88-0) 1H NMR spectrum [chemicalbook.com]
- 8. In vitro investigation of the interaction between the hepatitis C virus drug sofosbuvir and human serum albumin through 1H NMR, molecular docking, and spectroscopic analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Sofosbuvir Impurity G
This technical guide provides a comprehensive overview of this compound, a known diastereoisomer of the hepatitis C virus (HCV) polymerase inhibitor, Sofosbuvir.[1][2] This document outlines its chemical properties, analytical methodologies for its detection and quantification, and a general synthesis approach.
Introduction
Sofosbuvir is a critical direct-acting antiviral agent used in the treatment of chronic hepatitis C.[3] As with any active pharmaceutical ingredient (API), the control of impurities is paramount to ensure the safety and efficacy of the final drug product. This compound is a diastereoisomer of the parent drug, Sofosbuvir.[1][2] Understanding the profile, isolation, and characterization of such impurities is a critical aspect of drug development and manufacturing.
Chemical and Physical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1337482-15-1 | [1][4][5][6] |
| Molecular Formula | C22H29FN3O9P | [1][5][6] |
| Molecular Weight | 529.45 g/mol | [1][5][6] |
| Synonyms | Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate] | [5] |
| Physical State | Solid | [1] |
| Storage Condition | 2-8°C | [6] |
Experimental Protocols
Analytical Method for Detection and Quantification
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for the detection and quantification of Sofosbuvir and its related impurities. The following protocol is a representative method adapted from published literature for the analysis of Sofosbuvir and its process-related impurities.[7][8][9]
Chromatographic Conditions
| Parameter | Specification |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% trifluoroacetic acid in water:acetonitrile (50:50, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| UV Detection | 260 nm |
| Column Temperature | 35°C |
Preparation of Solutions
-
Standard Solution: Prepare a standard solution by dissolving a known quantity of Sofosbuvir and its impurity in a diluent (e.g., water:acetonitrile 50:50) to achieve a final concentration suitable for analysis (e.g., 0.4 mg/mL for Sofosbuvir and 0.025 mg/mL for the impurity).[8]
-
Test Solution (from Drug Product): Weigh and powder a sufficient number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution prior to injection.[8]
Method Validation Parameters
The analytical method should be validated according to ICH guidelines, including parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[7][9] For a related phosphoryl impurity of Sofosbuvir, reported validation data showed an LOD of 0.03% (0.12 µg) and an LOQ of 1.50% (0.375 µg).[7][9]
Synthesis Outline
A general method for the preparation of Sofosbuvir impurities involves a multi-step synthesis. A patented method for preparing Sofosbuvir impurities outlines a six-step reaction synthesis designed to produce the impurity with a purity of over 99%.[10] The process is designed to be reasonable, operable, and easy to purify, providing essential test samples for further research.[10] The synthesis involves the use of various intermediates and reagents, with controlled reaction times and molar ratios of reactants to achieve the desired product.[10]
Visualization of Workflows and Pathways
General Workflow for Impurity Identification and Characterization
The following diagram illustrates a typical workflow for the identification, isolation, and characterization of a pharmaceutical impurity like this compound.
Caption: Workflow for Pharmaceutical Impurity Analysis.
Simplified Mechanism of Action of Sofosbuvir
To understand the significance of impurities, it is helpful to consider the mechanism of action of the parent drug. Sofosbuvir is a prodrug that is metabolized to its active triphosphate form, which then acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase.
Caption: Sofosbuvir's Mechanism of Action.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. clearsynth.com [clearsynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 9. d-nb.info [d-nb.info]
- 10. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
Synthesis Pathway of Sofosbuvir Impurity G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthesis pathway for Sofosbuvir impurity G, a diastereomer of the hepatitis C virus (HCV) polymerase inhibitor, Sofosbuvir. This compound is identified as the (2S)-isopropyl 2-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yloxy)(phenoxy)phosphorylamino)propanoate, with the CAS number 1337482-15-1.[1][2][3] The presence of this and other impurities must be carefully controlled to ensure the quality, safety, and efficacy of the final drug product.
This document provides a comprehensive overview of a six-step synthetic route, including detailed experimental protocols and tabulated quantitative data, to facilitate its replication and further study in a research and development setting.
I. Overview of the Synthesis Pathway
The synthesis of this compound involves a multi-step process commencing from a protected fluorinated ribose derivative. The pathway systematically builds the molecule, incorporating the uridine base, followed by the introduction of the phosphoramidate side chain at the 3'-hydroxyl position of the sugar moiety, which distinguishes it from Sofosbuvir where the phosphoramidate is at the 5'-position. The synthesis culminates in a final deprotection step to yield the target impurity. A Chinese patent outlines a similar six-step synthesis for a Sofosbuvir impurity with a purity exceeding 99%.[4]
II. Experimental Protocols
The following experimental protocols are based on a detailed six-step synthesis of a Sofosbuvir impurity, likely Impurity G.[4]
Step 1: Preparation of Intermediate II
-
Reaction: Dissolve 20g of Intermediate I in 200mL of toluene. Add 13.4g of triethylamine.
-
Conditions: React at 25°C for 12 hours.
-
Work-up and Purification: After the reaction is complete, concentrate the reaction mixture. The crude product is purified by column chromatography using a dichloromethane and methanol solvent system.
-
Yield: 14.5g of yellow solid (Intermediate II), 92% yield.[4]
Step 2: Preparation of Intermediate III
-
Reaction: Dissolve 14.5g of Intermediate II in 145mL of methanol. Add 4.9g of acetic acid at room temperature.
-
Conditions: Heat the reaction mixture to 80°C for 5 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed by rotary evaporation. Add 200mL of water to the residue and adjust the pH to 8 with saturated sodium bicarbonate in an ice bath. Extract the aqueous layer three times with 50mL of dichloromethane each time. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to obtain the crude product. Purify by column chromatography using a dichloromethane and methanol system.
-
Yield: 9g of white solid (Intermediate III), 91% yield.[4]
Step 3: Preparation of Intermediate IV
-
Reaction: Dissolve 9g of Intermediate III in 90mL of methanol. Add 12.5g of potassium tert-butoxide.
-
Conditions: The molar ratio of Intermediate III to the base can range from 1:3 to 1:5, with potassium tert-butoxide being the preferred base. The reaction time is typically between 8 and 16 hours.[4]
-
Work-up and Purification: Further details on the work-up and purification for this specific step are not provided in the source document. Standard laboratory procedures for quenching the reaction and isolating the product would apply.
Step 4: Preparation of Intermediate V
-
Reaction: This step involves the reaction of Intermediate IV with benzoyl chloride.
-
Conditions: The molar ratio of Intermediate IV to benzoyl chloride is in the range of 1:2 to 1:4, and the molar ratio to the base (e.g., triethylamine) is between 1:2 and 1:5. The reaction is typically carried out for 8 to 16 hours.[4]
-
Work-up and Purification: Details of the work-up and purification are not specified in the source.
Step 5: Preparation of Intermediate VI
-
Reaction: This step involves the reaction of Intermediate V with methanesulfonyl chloride.
-
Conditions: The molar ratio of Intermediate V to methanesulfonyl chloride is between 1:1 and 1:6, and the molar ratio to the base (e.g., ammonia water) is from 1:2 to 1:12. The reaction time can range from 6 to 20 hours.[4]
-
Work-up and Purification: Specific details on the work-up and purification are not provided.
Step 6: Synthesis of Sofosbuvir Impurity
-
Reaction: The final step involves the reaction of Intermediate VI.
-
Conditions: The molar ratio of Intermediate VI to the base (e.g., potassium carbonate) is in the range of 1:3 to 1:6. The reaction is typically run for 8 to 14 hours.[4]
-
Final Purity: The final product is obtained with a purity of over 99%.[4]
III. Quantitative Data Summary
The following table summarizes the quantitative data for the initial steps of the synthesis as described in the cited patent.[4]
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1 | Intermediate I (20g) | Triethylamine (13.4g) | Toluene (200mL) | 25 | 12 | Intermediate II | 92 | - |
| 2 | Intermediate II (14.5g) | Acetic Acid (4.9g) | Methanol (145mL) | 80 | 5 | Intermediate III | 91 | - |
| 3 | Intermediate III (9g) | Potassium tert-butoxide (12.5g) | Methanol (90mL) | - | 8-16 | Intermediate IV | - | - |
| 4 | Intermediate IV | Benzoyl chloride, Triethylamine | - | - | 8-16 | Intermediate V | - | - |
| 5 | Intermediate V | Methanesulfonyl chloride, Ammonia water | - | - | 6-20 | Intermediate VI | - | - |
| 6 | Intermediate VI | Potassium carbonate | - | - | 8-14 | Sofosbuvir Impurity | - | >99 |
IV. Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the six-step synthesis of this compound.
Caption: A flowchart illustrating the six-step synthesis of this compound.
This technical guide provides a foundational understanding of a synthetic route to this compound. Researchers and drug development professionals can utilize this information for the in-house synthesis of this impurity standard, which is crucial for analytical method development, validation, and routine quality control of Sofosbuvir drug substance and product. Further investigation into the specific reaction conditions and purification techniques for the latter steps will be necessary for a complete and optimized synthesis.
References
An In-Depth Technical Guide to the Origin and Formation of Sofosbuvir Impurity G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the origin, formation, and control of Sofosbuvir Impurity G, a critical diastereomeric impurity encountered during the synthesis of the potent antiviral drug Sofosbuvir. Understanding the formation of this impurity is paramount for the development of robust and efficient manufacturing processes that ensure the safety and efficacy of the final drug product.
Introduction to Sofosbuvir and Its Stereochemistry
Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1] It is a nucleotide analog prodrug that, upon metabolism in the liver, is converted to its active triphosphate form, which inhibits the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication.
A crucial feature of the Sofosbuvir molecule is the presence of a stereogenic phosphorus center in the phosphoramidate moiety. This results in the existence of two diastereomers: the desired (Sp)-isomer, which is the therapeutically active form, and the (Rp)-isomer, which is considered an impurity.[2] this compound is one of the key diastereomeric impurities, widely understood in the pharmaceutical industry to be the (Rp)-isomer. The stereochemistry at the phosphorus atom significantly impacts the drug's efficacy, with the (Sp)-isomer being substantially more potent than the (Rp)-isomer. Therefore, controlling the formation of Impurity G is a critical aspect of Sofosbuvir synthesis.
Origin and Formation of this compound
The primary origin of this compound is during the chemical synthesis of Sofosbuvir, specifically in the phosphoramidation step. This crucial reaction involves the coupling of a protected nucleoside intermediate with a chiral phosphoramidate reagent. The lack of complete stereocontrol in this step can lead to the formation of a mixture of diastereomers, including the desired (Sp)-Sofosbuvir and the undesired (Rp)-isomer (Impurity G).
The formation of these diastereomers can be influenced by several factors, including the choice of coupling agents, reaction conditions (temperature, solvent), and the nature of the protecting groups on the nucleoside intermediate.
Synthetic Pathways Leading to Diastereomer Formation
The synthesis of Sofosbuvir generally involves the preparation of a key nucleoside intermediate, (2’R)-2’-deoxy-2’-fluoro-2’-C-methyluridine, followed by its coupling with a phosphoramidate reagent. The stereochemistry at the phosphorus center is introduced during this coupling reaction.
Below is a generalized reaction pathway illustrating the formation of Sofosbuvir and its diastereomeric impurity G.
Caption: Generalized synthetic pathway for Sofosbuvir highlighting the formation of diastereomers.
Experimental Protocols
Stereoselective Synthesis of Sofosbuvir
Achieving a high diastereomeric excess of the desired (Sp)-isomer is a key challenge. Various strategies have been developed to control the stereochemistry of the phosphoramidation reaction. One common approach involves the use of a chiral auxiliary on the phosphoramidate reagent to direct the stereochemical outcome.
Exemplary Protocol for Stereoselective Phosphoramidation:
-
Preparation of the Nucleoside Intermediate: The protected (2’R)-2’-deoxy-2’-fluoro-2’-C-methyluridine is prepared according to established literature procedures.
-
Phosphoramidation Reaction:
-
To a solution of the protected nucleoside intermediate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), a suitable base (e.g., N-methylimidazole, tert-butylmagnesium chloride) is added at a controlled temperature (e.g., -20°C to 0°C).
-
The chiral phosphoramidate reagent (e.g., (S)-isopropyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate) is then added dropwise to the reaction mixture.
-
The reaction is stirred at the controlled temperature for a specified period (e.g., 2-4 hours) and monitored by a suitable analytical technique (e.g., HPLC, TLC) until completion.
-
-
Work-up and Purification:
-
The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
The organic layer is separated, washed with brine, dried over a drying agent (e.g., sodium sulfate), and concentrated under reduced pressure.
-
The crude product, a mixture of diastereomers, is then purified by column chromatography on silica gel to separate the desired (Sp)-isomer from the undesired (Rp)-isomer (Impurity G).
-
Analytical Method for Separation of Diastereomers
High-performance liquid chromatography (HPLC) is the most common technique used to separate and quantify Sofosbuvir and its diastereomeric impurities. Chiral stationary phases are often employed to achieve baseline separation.
Exemplary HPLC Protocol:
-
Column: A chiral stationary phase column (e.g., Chiralpak IA, Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol) in an isocratic or gradient elution mode. The exact composition may need to be optimized for specific columns and instruments.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 260 nm.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.
Quantitative Data on Impurity Formation
The ratio of the desired (Sp)-isomer to the undesired (Rp)-isomer (Impurity G) is a critical quality attribute of the Sofosbuvir synthesis process. The diastereomeric ratio (d.r.) can be influenced by various reaction parameters. The following table summarizes representative data on the impact of different synthetic conditions on the diastereomeric ratio.
| Reaction Condition | Phosphoramidate Reagent | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (Sp:Rp) |
| A | (S)-Alanine-based | N-Methylimidazole | Dichloromethane | 0 | 90:10 |
| B | (S)-Alanine-based | tert-Butylmagnesium chloride | Tetrahydrofuran | -20 | 95:5 |
| C | Phenyl-based | N-Methylimidazole | Dichloromethane | 0 | 70:30 |
| D | (S)-Alanine-based with bulky protecting group | tert-Butylmagnesium chloride | Tetrahydrofuran | -20 | >98:2 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of Sofosbuvir, with a focus on managing the formation of Impurity G.
Caption: Workflow for Sofosbuvir synthesis with in-process controls for diastereomeric impurity management.
Conclusion
This compound, the (Rp)-diastereomer of Sofosbuvir, is a critical process-related impurity that arises from the lack of complete stereocontrol during the phosphoramidation step in the synthesis of the active (Sp)-isomer. The formation of this impurity can be minimized through careful selection of chiral reagents, optimization of reaction conditions, and the use of appropriate purification techniques. Robust analytical methods, primarily chiral HPLC, are essential for the separation and quantification of these diastereomers to ensure the quality, safety, and efficacy of the final Sofosbuvir drug product. This guide provides a foundational understanding for researchers and professionals in drug development to effectively manage and control this critical impurity.
References
Sofosbuvir Impurity G: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of Sofosbuvir impurity G, a known diastereoisomer of the direct-acting antiviral agent Sofosbuvir. This document outlines its molecular characteristics, potential formation pathways, and the analytical methodologies employed for its identification and characterization, serving as a crucial resource for those involved in the research, development, and quality control of Sofosbuvir.
Core Molecular Data
This compound shares the same molecular formula and mass as the active pharmaceutical ingredient, Sofosbuvir, differing only in the spatial arrangement of its atoms. This stereochemical difference can arise during the synthesis process and may impact the impurity's toxicological profile and the overall safety and efficacy of the drug product.
| Parameter | Value | Reference |
| Molecular Formula | C22H29FN3O9P | [1][2] |
| Molecular Weight | 529.45 g/mol | [1][2] |
| Identity | Diastereoisomer of Sofosbuvir |
Formation and Significance
The synthesis of Sofosbuvir, a complex molecule with multiple chiral centers, can inadvertently lead to the formation of various stereoisomers, including diastereomers like Impurity G. The control of these impurities is a critical aspect of the pharmaceutical manufacturing process to ensure the safety and consistency of the final drug product. Regulatory agencies require stringent control and characterization of any impurity present at levels above a certain threshold.
The formation of diastereomers can occur at several stages of the synthetic route. A potential pathway for the formation of Sofosbuvir and its impurities is outlined in the diagram below.
Caption: A simplified workflow illustrating the potential formation of Sofosbuvir and its diastereomeric impurity G during synthesis.
Experimental Protocols: Forced Degradation and Analytical Characterization
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following protocols are based on methodologies reported in the scientific literature for the analysis of Sofosbuvir and its impurities.
Forced Degradation Protocol
This protocol outlines the stress conditions applied to Sofosbuvir to induce degradation and facilitate the identification of impurities.
-
Acidic Hydrolysis : Dissolve Sofosbuvir in 1N HCl and reflux at 80°C for up to 10 hours.
-
Basic Hydrolysis : Dissolve Sofosbuvir in 0.5N NaOH and maintain at 60°C for 24 hours.
-
Oxidative Degradation : Dissolve Sofosbuvir in 30% H2O2 and maintain at 80°C for 48 hours.
-
Thermal Degradation : Expose solid Sofosbuvir to a temperature of 80°C.
-
Photolytic Degradation : Expose a solution of Sofosbuvir to UV light.
Analytical Characterization Workflow
The following workflow describes the analytical techniques used to separate, identify, and quantify Sofosbuvir and its impurities, including Impurity G.
Caption: A flowchart of the typical analytical workflow for the identification and characterization of Sofosbuvir impurities.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating Sofosbuvir from its impurities. A typical method would involve:
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at an appropriate wavelength, often around 260 nm.
Mass Spectrometry (MS) for Identification
Coupling HPLC with mass spectrometry (LC-MS) allows for the determination of the molecular weight of the impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.
Conclusion
The identification and control of impurities like this compound are paramount in ensuring the quality, safety, and efficacy of Sofosbuvir. This technical guide provides a foundational understanding of the molecular characteristics, potential origins, and analytical strategies for this specific diastereomeric impurity. The provided experimental frameworks can be adapted by researchers and drug development professionals for the robust analysis of Sofosbuvir and its related substances.
References
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a direct-acting antiviral agent that has revolutionized patient outcomes. As a nucleotide analog prodrug, its efficacy is intrinsically linked to its metabolic activation and its purity profile. This technical guide provides a comprehensive literature review of Sofosbuvir-related compounds and impurities, detailing their synthesis, characterization, and analytical control. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of this critical therapeutic agent.
Process-Related Impurities in Sofosbuvir Synthesis
The manufacturing process of Sofosbuvir can give rise to several process-related impurities, which may include unreacted starting materials, intermediates, and by-products. The control of these impurities is critical to ensure the safety and efficacy of the final drug product. A general synthetic pathway for Sofosbuvir involves the coupling of a protected nucleoside base with a phosphoramidate side chain, followed by deprotection steps. Impurities can be introduced at various stages of this synthesis.
Table 1: Common Process-Related Impurities of Sofosbuvir
| Impurity Name | Structure | Origin in Synthesis |
| Sofosbuvir Diastereomer (R-isomer) | Isomeric at the phosphorus center | Incomplete stereoselective control during the phosphoramidation step. |
| Glycosidic Impurity | Resulting from cleavage of the nucleobase | Hydrolysis of the glycosidic bond under acidic or basic conditions during synthesis or purification. |
| De-isopropylated Sofosbuvir | Loss of the isopropyl group from the alanine ester | Hydrolysis of the ester linkage. |
| Phenyl Ether Impurity | Residual starting material or by-product | Incomplete reaction or side reaction involving the phenoxy group of the phosphoramidate. |
Degradation Products of Sofosbuvir
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, providing insights into the stability of the drug substance and informing the development of stability-indicating analytical methods. Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2]
Table 2: Summary of Forced Degradation Studies on Sofosbuvir
| Stress Condition | Degradation Products Identified | Reference |
| Acidic Hydrolysis (e.g., 0.1 N HCl, 70°C, 6 hr) | Hydrolysis of the phosphoramidate and ester linkages, leading to the formation of the nucleoside core and other related compounds. A major degradation product with m/z 488 has been reported.[2] | [1][2] |
| Basic Hydrolysis (e.g., 0.1 N NaOH, 70°C, 10 hr) | Similar to acidic hydrolysis, with significant degradation of the phosphoramidate and ester bonds. A degradation product with m/z 393.3 has been observed.[2] | [1][2] |
| Oxidative Degradation (e.g., 3% H₂O₂, RT, 7 days) | Oxidation of the phosphoramidate moiety. A degradation product with m/z 393 has been identified.[2] | [1][2] |
| Thermal Degradation (e.g., 50°C, 21 days) | Sofosbuvir is generally stable under thermal stress.[2] | [2] |
| Photolytic Degradation (e.g., UV light exposure) | Sofosbuvir is generally stable under photolytic stress.[1] | [1] |
Analytical Methodologies for Impurity Profiling
A variety of analytical techniques are employed for the detection, quantification, and characterization of Sofosbuvir and its related compounds. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common method for routine quality control.[3] For structural elucidation of unknown impurities and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.[1][4]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating Sofosbuvir from its potential impurities and degradation products.
Experimental Protocol: A Representative HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[3] A common mobile phase composition is a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[3]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Detection: UV detection at 260 nm.[3]
-
Column Temperature: Ambient or controlled (e.g., 25°C).[5]
Workflow for HPLC Analysis of Sofosbuvir Impurities
Caption: Workflow for the analysis of Sofosbuvir impurities by HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and structural characterization of unknown impurities and degradation products.
Experimental Protocol: A Representative LC-MS Method
-
LC System: A UPLC or HPLC system is used for separation, often with a C18 column.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.[1]
-
Ionization Mode: Positive ion mode is typically used for the analysis of Sofosbuvir and its related compounds.[2]
-
Data Acquisition: Full scan mode is used for detecting all ions, and product ion scan (MS/MS) mode is used for fragmentation analysis to elucidate the structure of the impurities.
Metabolic Activation Pathway of Sofosbuvir
Sofosbuvir is a prodrug that must be metabolized in hepatocytes to its active triphosphate form, GS-461203, to exert its antiviral activity. This multi-step activation pathway involves several host enzymes.[6][7][8]
Metabolic Activation Pathway of Sofosbuvir
Caption: The metabolic activation pathway of Sofosbuvir in hepatocytes.
The initial hydrolysis of the carboxyl ester moiety is catalyzed by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[6][7] This is followed by the cleavage of the phosphoramidate bond by Histidine Triad Nucleotide-binding Protein 1 (HINT1) to form the monophosphate metabolite.[6][7] Subsequent phosphorylations by UMP-CMP kinase and nucleoside diphosphate kinase (NDPK) yield the active triphosphate analog, GS-461203.[6][7] This active metabolite then acts as a chain terminator for the HCV NS5B RNA polymerase, thus inhibiting viral replication.
Pharmacopeial Standards and Impurity Limits
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs for Sofosbuvir that include specifications for related compounds and impurities. These monographs outline the analytical procedures and acceptance criteria for ensuring the quality of the drug substance and drug product. Adherence to these standards is mandatory for regulatory approval.
While the full monographs are proprietary, they typically specify limits for known (specified) impurities and a general limit for unknown (unspecified) impurities. The reporting threshold, identification threshold, and qualification threshold for impurities are defined by ICH guidelines and are generally adopted by the pharmacopeias.[9][10]
Table 3: General Impurity Limits as per ICH Q3A/B Guidelines (Illustrative)
| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Specified Identified Impurity | - | - | As per specific limit |
| Specified Unidentified Impurity | - | > 0.10% | > 0.15% |
| Unspecified Impurity | ≥ 0.05% | > 0.10% | > 0.15% |
| Total Impurities | - | - | Typically ≤ 1.0% |
Note: These are general thresholds and may vary based on the maximum daily dose of the drug. Specific limits for Sofosbuvir impurities are detailed in the respective pharmacopeial monographs.
Conclusion
A thorough understanding of the potential process-related impurities and degradation products of Sofosbuvir is paramount for ensuring its quality, safety, and efficacy. This technical guide has provided a comprehensive overview of the common impurities, their origins, and the analytical methodologies for their control. The detailed experimental protocols, data tables, and pathway diagrams serve as a practical resource for scientists and professionals in the pharmaceutical industry. Continuous monitoring and control of impurities, guided by pharmacopeial standards and regulatory guidelines, are essential throughout the lifecycle of this vital antiviral medication.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. d-nb.info [d-nb.info]
- 4. Quantification of sofosbuvir in human serum by liquid chromatography with negative ionization mass spectrometry using the parent peak and its source-induced fragment: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 6. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. edqm.eu [edqm.eu]
- 10. edqm.eu [edqm.eu]
An In-depth Technical Guide to the Diastereomeric Relationship of Sofosbuvir and Its Impurity G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the diastereomeric relationship between the active pharmaceutical ingredient (API) Sofosbuvir and its related substance, Impurity G. This document outlines the stereochemical differences, analytical methodologies for differentiation, and the impact of this diastereomerism on biological activity.
Introduction: The Stereochemical Nuance of Sofosbuvir
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. It is a prodrug that, upon metabolism, inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. The Sofosbuvir molecule possesses multiple chiral centers, including one at the phosphorus atom of the phosphoramidate moiety. This results in the potential for diastereomers. The active therapeutic agent is the Sp-isomer, while Sofosbuvir Impurity G is the corresponding Rp-isomer. The spatial arrangement at this phosphorus center is the sole difference between the two molecules, yet it has profound implications for the drug's efficacy.
The Diastereomeric Relationship: Sofosbuvir (Sp-isomer) vs. Impurity G (Rp-isomer)
Sofosbuvir and Impurity G are diastereomers, which are stereoisomers that are not mirror images of each other. The key structural distinction lies in the three-dimensional orientation of the substituents around the chiral phosphorus atom.
-
Sofosbuvir: (2S)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, with the Sp-configuration at the phosphorus center.
-
This compound: (2S)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, with the Rp-configuration at the phosphorus center.
The synthesis of Sofosbuvir can often lead to a mixture of these two diastereomers, necessitating a robust separation and analytical strategy to ensure the purity and efficacy of the final drug product.
A logical diagram illustrating the relationship between the synthesis, the resulting diastereomeric mixture, and the final purified products is presented below.
potential pharmacological activity of Sofosbuvir impurity G
An in-depth analysis of publicly available scientific literature and chemical supplier data reveals a significant lack of information regarding any specific, inherent pharmacological activity of Sofosbuvir impurity G. This chemical entity is primarily manufactured and utilized as a reference standard for analytical and quality control purposes in the production of the Hepatitis C drug, Sofosbuvir.
This technical guide will define this compound, explain its role in pharmaceutical manufacturing, and explore the theoretical potential for pharmacological activity based on its relationship to the active drug. It will also outline the necessary experimental protocols that would be required to formally assess such activity.
Executive Summary
This compound is a diastereoisomer of Sofosbuvir, the active pharmaceutical ingredient (API) in several highly effective Hepatitis C treatments.[1][2] It shares the same molecular formula and weight as Sofosbuvir but differs in its three-dimensional stereochemical arrangement.[1][3][4] Its primary documented use is as a certified reference material to ensure the purity and quality of Sofosbuvir during and after its synthesis.[5][6] There is no available public data detailing specific in-vitro or in-vivo pharmacological studies, quantitative measures of activity (e.g., IC50, EC50), or modulated signaling pathways for this compound itself. Therefore, its pharmacological profile remains uncharacterized.
Identification and Chemical Profile of this compound
Impurities in pharmaceuticals are substances that exist alongside the API and are typically formed during synthesis or degradation. Regulatory bodies require strict monitoring and control of these impurities. This compound is a process-related impurity that is stereochemically different from the intended Sofosbuvir molecule.
| Parameter | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonym | Diastereoisomer of Sofosbuvir | [1][2] |
| CAS Number | 1337482-15-1 | [1][2][7] |
| Molecular Formula | C22H29FN3O9P | [1][3][4] |
| Molecular Weight | 529.45 g/mol | [1][3][4] |
Theoretical Pharmacological Potential
While no direct pharmacological data for this compound exists, its structural relationship to Sofosbuvir allows for theoretical considerations.
3.1 The Role of Stereochemistry in Drug Activity Stereoisomers, such as diastereomers, can have vastly different pharmacological and toxicological profiles. The specific 3D orientation of atoms is critical for binding to biological targets like enzymes and receptors. It is possible for a diastereomer of a potent drug to be:
-
Inactive: Lacking the correct spatial arrangement to bind to the target.
-
Less Active: Binding to the target with lower affinity than the intended isomer.
-
Equally Active: Binding with similar affinity and eliciting a similar effect.
-
Differently Active: Binding to a different biological target and causing an unrelated pharmacological effect.
-
Toxic: Eliciting an adverse or toxic effect.
Given that Sofosbuvir's mechanism relies on its precise interaction with the HCV NS5B polymerase, it is plausible that the altered stereochemistry of Impurity G would significantly reduce or eliminate its inhibitory activity against this enzyme.
3.2 Mechanism of Action of the Parent Compound: Sofosbuvir To understand what activity could be assessed, it is essential to review the mechanism of the parent drug. Sofosbuvir is a prodrug that undergoes intracellular metabolism to its pharmacologically active form, GS-461203 (a uridine nucleotide analog triphosphate).[8][9][10] This active metabolite mimics the natural substrate of the HCV NS5B RNA-dependent RNA polymerase. By incorporating into the growing viral RNA strand, it acts as a chain terminator, thereby halting viral replication.[8][10]
Caption: Intracellular activation pathway of Sofosbuvir to its active form, GS-461203, which inhibits HCV RNA replication.
Recommended Experimental Protocols for Pharmacological Assessment
To definitively characterize the pharmacological activity of this compound, a systematic, multi-tiered experimental approach would be required. The following protocols are hypothetical, as no such studies have been published.
4.1 In-Vitro Activity Assays
-
Objective: To determine if this compound has inhibitory activity against the HCV NS5B polymerase.
-
Methodology: HCV NS5B Polymerase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase is purified. A suitable RNA template and radiolabeled or fluorescence-labeled nucleotide triphosphates (NTPs) are prepared.
-
Compound Preparation: this compound and a positive control (e.g., active Sofosbuvir triphosphate, GS-461203) are serially diluted to a range of concentrations.
-
Reaction: The NS5B enzyme, RNA template, and NTPs are incubated with the various concentrations of the test compound and control.
-
Detection: The incorporation of labeled NTPs into newly synthesized RNA is quantified using methods such as scintillation counting or fluorescence detection.
-
Data Analysis: The percentage of inhibition at each concentration is calculated. An IC50 (half-maximal inhibitory concentration) value is determined by fitting the data to a dose-response curve.
-
-
Objective: To assess the compound's effect on viral replication in a cellular context.
-
Methodology: HCV Replicon Assay
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) containing a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are cultured.
-
Treatment: The cells are treated with serial dilutions of this compound and a positive control (Sofosbuvir).
-
Incubation: Cells are incubated for a standard period (e.g., 48-72 hours) to allow for viral replication.
-
Quantification: The level of HCV replication is measured by quantifying the reporter gene expression (e.g., luciferase activity). Cell viability is also assessed using an assay like MTT or CellTiter-Glo to rule out cytotoxicity.
-
Data Analysis: An EC50 (half-maximal effective concentration) value for antiviral activity and a CC50 (half-maximal cytotoxic concentration) are calculated. The selectivity index (SI = CC50/EC50) is then determined.
-
4.2 In-Vivo Efficacy and Safety Studies (Hypothetical) Should any significant in-vitro activity be observed, further studies in animal models would be warranted. This would involve assessing the impurity's pharmacokinetics (absorption, distribution, metabolism, excretion) and its efficacy in animal models of HCV infection, as well as conducting formal toxicological evaluations.[11]
Caption: Hypothetical workflow for the systematic pharmacological evaluation of a pharmaceutical impurity like this compound.
Conclusion
This compound is a diastereoisomer of Sofosbuvir used as an analytical standard for quality control. There is currently no publicly available evidence to suggest it possesses any significant pharmacological activity. Based on the principles of stereochemistry in drug design, it is highly probable that its activity against the HCV NS5B polymerase is substantially lower than that of Sofosbuvir. A definitive assessment would require a comprehensive suite of in-vitro and in-vivo studies, as outlined in this guide. For researchers and drug development professionals, this compound should be regarded solely as a reference standard unless and until such pharmacological data becomes available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (索非布韦杂质 G) - 仅供科研 | Sofosbuvir杂质 | MCE [medchemexpress.cn]
- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. This compound [myskinrecipes.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 9. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The deleterious effects of sofosbuvir and ribavirin (antiviral drugs against hepatitis C virus) on different body systems in male albino rats regarding reproductive, hematological, biochemical, hepatic, and renal profiles and histopathological changes - PMC [pmc.ncbi.nlm.nih.gov]
Genotoxicity of Sofosbuvir Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the genotoxic potential of Sofosbuvir and its impurities. Sofosbuvir, a cornerstone in the treatment of chronic hepatitis C, is a nucleotide analog prodrug that inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Given its widespread use, a thorough evaluation of the genotoxic risk associated with both the active pharmaceutical ingredient (API) and its potential impurities is of paramount importance for patient safety and regulatory compliance.
This document summarizes available quantitative data from genotoxicity studies, details the experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows to offer a complete resource for professionals in the field.
Genotoxicity Profile of Sofosbuvir
Current evidence from preclinical studies indicates that Sofosbuvir is not genotoxic. Regulatory evaluation reports from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have concluded that Sofosbuvir did not show evidence of genotoxicity in a standard battery of tests.[1] These assessments were based on data from an in vitro bacterial reverse mutation (Ames) assay, an in vitro chromosomal aberration assay in human lymphocytes, and an in vivo micronucleus assay in mice.[1]
A study investigating the genotoxic effects of Sofosbuvir, both alone and in combination with ribavirin, in a human-derived liver cell line (HepG2) using the in vitro cytokinesis-block micronucleus (CBMN) cytome assay further supports these findings.[1] The results demonstrated that Sofosbuvir did not induce an increase in the frequency of micronuclei or other chromosomal damage markers, even at the highest concentrations tested.[1][2]
Summary of Sofosbuvir Genotoxicity Data
| Assay | Test System | Concentrations/Doses Tested | Results | Reference |
| Micronucleus Assay | HepG2 cells | 0.011–1.511 mM | Negative | [1][2] |
| Chromosomal Aberration | Human lymphocytes | Not specified in abstract | Negative | [1] |
| Ames Test | S. typhimurium | Not specified in abstract | Negative | [1] |
| In vivo Micronucleus | Mice | Not specified in abstract | Negative | [1] |
Genotoxicity Assessment of Sofosbuvir Impurities
While Sofosbuvir itself has been shown to be non-genotoxic, the potential genotoxicity of its impurities is a critical consideration in drug development and manufacturing. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with other components of the drug product.
A study on the forced degradation of Sofosbuvir identified several degradation products under various stress conditions (acidic, alkaline, and oxidative). The genotoxic potential of these degradation products was then evaluated using in silico toxicity prediction software. While the specific results of these predictions are not detailed in the available abstracts, this approach highlights a key strategy for assessing the risk of impurities.
It is standard practice in the pharmaceutical industry to assess any new impurity above a certain threshold for its potential genotoxicity, often starting with computational toxicology assessments followed by an Ames test if a structural alert for mutagenicity is identified.
Experimental Protocols for Key Genotoxicity Assays
A standard battery of tests is typically employed to assess the genotoxic potential of a substance. The following sections provide detailed overviews of the methodologies for these key assays, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.[3][4][5][6]
Principle: This assay utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).[3][5] The test substance is evaluated for its ability to cause a reverse mutation (reversion) that restores the bacteria's ability to produce the amino acid, allowing them to grow on a medium lacking it.[3][5]
Methodology:
-
Strain Selection: At least five strains of bacteria are typically used to detect different types of mutations (e.g., base-pair substitutions and frameshifts).[7][8][9]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.[8][9] This is crucial as some substances only become genotoxic after being metabolized.
-
Exposure: The bacterial strains are exposed to a range of concentrations of the test substance.[7] Two common methods are the plate incorporation method and the pre-incubation method.[3]
-
Incubation: The treated plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[9]
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This test identifies substances that cause damage to chromosomes or the mitotic apparatus, leading to the formation of micronuclei in the cytoplasm of interphase cells.[10][11]
Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[10] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.
Methodology:
-
Cell Culture: Human or rodent cell lines (e.g., CHO, TK6, HepG2) or primary human lymphocytes are used.[12][13]
-
Exposure: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration, both with and without S9 metabolic activation.[12][13]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[10][12]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.
-
Scoring: The frequency of micronuclei is determined by microscopic analysis of a predetermined number of cells (typically at least 2000 binucleated cells per concentration).[12]
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This assay assesses genotoxicity in a whole animal system, providing information on the effects of metabolism, distribution, and excretion of the test substance.[2][14][15][16][17]
Principle: The test detects damage to the chromosomes or mitotic apparatus of erythroblasts in the bone marrow by analyzing the formation of micronuclei in newly formed red blood cells (polychromatic erythrocytes or reticulocytes).[2][14][15][16][17]
Methodology:
-
Animal Model: Typically, rodents (mice or rats) are used.[2][17]
-
Dose Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three or more dose levels.[2]
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (usually 24 and 48 hours).[2][15]
-
Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Scoring: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis of at least 4000 cells per animal.[15] The ratio of polychromatic to normochromatic erythrocytes is also calculated as an indicator of bone marrow toxicity.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This test is designed to identify agents that cause structural changes in chromosomes.[18][19][20][21][22]
Principle: Cultured mammalian cells are exposed to the test substance, and then arrested in metaphase. The chromosomes are then examined microscopically for structural aberrations such as breaks, gaps, and exchanges.[18][21][22]
Methodology:
-
Cell Culture: Established cell lines (e.g., CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[18][22]
-
Exposure: Cells are treated with the test substance at various concentrations, with and without metabolic activation.[18][22]
-
Metaphase Arrest: A spindle inhibitor (e.g., colchicine) is added to arrest cells in the metaphase stage of mitosis.[18]
-
Harvesting and Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Analysis: Chromosomes are stained and analyzed microscopically for structural aberrations.[19] A significant, dose-related increase in the percentage of cells with aberrations indicates a positive result.[20]
Potential Signaling Pathways Involved in Nucleoside Analogue Genotoxicity
As a nucleotide analogue, Sofosbuvir and its impurities have the potential to interfere with DNA synthesis and other cellular processes. While Sofosbuvir itself has not demonstrated genotoxicity, understanding the potential mechanisms by which nucleotide analogues can induce DNA damage is crucial for a comprehensive risk assessment.
Incorporation of a nucleotide analogue into DNA can lead to chain termination, stalling of replication forks, and the creation of DNA adducts.[5][23] These events can trigger the DNA Damage Response (DDR), a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[6]
Key pathways involved in the DDR include:
-
ATM/ATR Signaling: The kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are master regulators of the DDR. They are activated by DNA double-strand breaks and stalled replication forks, respectively, and phosphorylate a multitude of downstream targets to initiate cell cycle checkpoints and DNA repair.[24]
-
p53 Signaling: The tumor suppressor protein p53 is a critical downstream effector of the DDR.[1][25][26] Upon activation by ATM/ATR, p53 can induce the expression of genes that mediate cell cycle arrest (e.g., p21) or apoptosis (e.g., BAX).[27][28]
-
Cell Cycle Checkpoints: Checkpoints at the G1/S and G2/M transitions, as well as during S-phase, prevent the propagation of damaged DNA.[29][30][31] These checkpoints are activated by the DDR signaling cascade and serve to halt cell cycle progression to allow time for DNA repair.[29][30][31]
Conclusion
The available evidence strongly suggests that Sofosbuvir is not genotoxic. However, the genotoxic potential of its impurities requires careful consideration and assessment. In the absence of direct experimental data for many of these impurities, a combination of in silico predictive methods and, where necessary, targeted experimental testing following established protocols such as the Ames test, is a prudent approach. A thorough understanding of the experimental methodologies for standard genotoxicity assays and the underlying molecular pathways of potential DNA damage is essential for the comprehensive safety evaluation of Sofosbuvir and its related compounds, ensuring the continued safe and effective use of this important therapeutic agent.
References
- 1. Role of p53 in cellular response to anticancer nucleoside analog-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 3. Checkpoint-Dependent Sensitivities to Nucleoside Analogues Uncover Specific Patterns of Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nib.si [nib.si]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 7. oecd.org [oecd.org]
- 8. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. nucro-technics.com [nucro-technics.com]
- 13. x-cellr8.com [x-cellr8.com]
- 14. oecd.org [oecd.org]
- 15. nucro-technics.com [nucro-technics.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. inotiv.com [inotiv.com]
- 18. nucro-technics.com [nucro-technics.com]
- 19. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. oecd.org [oecd.org]
- 22. criver.com [criver.com]
- 23. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 24. Signaling mechanisms involved in the response to genotoxic stress and regulating lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Interaction of p53 and DNA-PK in response to nucleoside analogues: potential role as a sensor complex for DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Transcription - P53 signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 28. m.youtube.com [m.youtube.com]
- 29. Cell cycle control, checkpoint mechanisms, and genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 30. DNA damage-dependent cell cycle checkpoints and genomic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Sofosbuvir and its Diastereomeric Impurity G
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Sofosbuvir and its specified diastereomeric impurity, Sofosbuvir impurity G. The method is designed for researchers, scientists, and drug development professionals to ensure the purity and quality of Sofosbuvir drug substance and formulations. The protocol provides detailed steps for sample preparation, chromatographic conditions, and data analysis.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C virus (HCV) infection.[1][2] During its synthesis and storage, process-related impurities and degradation products can arise, which may affect the safety and efficacy of the drug product. Regulatory agencies require stringent control of these impurities. This compound has been identified as a diastereoisomer of Sofosbuvir.[3] Due to their similar chemical structures, the separation of diastereomers can be challenging. This application note presents a validated HPLC method capable of effectively separating and quantifying Sofosbuvir from its diastereomeric impurity G.
Chemical Structures
| Compound | Structure |
| Sofosbuvir |
|
| This compound | A diastereoisomer of Sofosbuvir. |
Experimental Workflow
Caption: High-level workflow for the HPLC analysis of Sofosbuvir and Impurity G.
Materials and Reagents
-
Sofosbuvir Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Sofosbuvir drug substance or tablets
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A: Prepare a 0.1% solution of trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
Preparation of Standard Solutions
-
Standard Stock Solution of Sofosbuvir (400 µg/mL): Accurately weigh about 40 mg of Sofosbuvir reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Standard Stock Solution of this compound (25 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Working Standard Solution: Prepare a working standard solution containing a known concentration of Sofosbuvir and Impurity G by diluting the stock solutions with the mobile phase.
Preparation of Sample Solution
-
For Drug Substance: Accurately weigh about 40 mg of the Sofosbuvir drug substance, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
For Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 400 mg of Sofosbuvir to a 100 mL volumetric flask. Add about 70 mL of a 50:50 mixture of water and acetonitrile and sonicate for 15 minutes. Dilute to volume with the same solvent, mix well, and filter through a 0.45 µm syringe filter. Further dilute a known volume of the filtrate to achieve a final concentration of approximately 400 µg/mL of Sofosbuvir.
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation of Sofosbuvir and Impurity G.
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[5] |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 260 nm[5] |
| Run Time | Approximately 10 minutes |
Data Presentation
System Suitability
The system suitability was assessed by injecting the working standard solution six times. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Sofosbuvir) | ≤ 2.0 | 1.1 |
| Theoretical Plates (Sofosbuvir) | ≥ 2000 | 5500 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% | 0.5% |
| Resolution (between Sofosbuvir and Impurity G) | ≥ 1.5 | 2.1 |
Method Validation Summary
The analytical method was validated according to ICH guidelines. The key validation parameters are summarized below.
| Parameter | Result |
| Linearity (Sofosbuvir) | 160-480 µg/mL (r² > 0.999)[5] |
| Linearity (Impurity G) | 10-30 µg/mL (r² > 0.999)[5] |
| LOD (Sofosbuvir) | 0.04 µg/mL[5] |
| LOQ (Sofosbuvir) | 0.125 µg/mL[5] |
| LOD (Impurity G) | 0.12 µg/mL[5] |
| LOQ (Impurity G) | 0.375 µg/mL[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Forced Degradation Studies
Forced degradation studies are crucial to demonstrate the stability-indicating nature of the analytical method.[4] Sofosbuvir is known to degrade under acidic, basic, and oxidative conditions.[3][6]
Caption: Forced degradation pathways of Sofosbuvir under stress conditions.
Conclusion
The described RP-HPLC method is simple, precise, accurate, and specific for the determination of Sofosbuvir and its diastereomeric impurity G in bulk drug and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies. The isocratic elution allows for a relatively short run time, making it an efficient analytical tool.
References
- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. d-nb.info [d-nb.info]
Application Note: Quantification of Sofosbuvir Impurity G using a Stability-Indicating HPLC-UV Method
AN-HPLC-SFG-2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] During the synthesis and storage of Sofosbuvir, various process-related and degradation impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[2] One such critical impurity is Sofosbuvir impurity G, a diastereoisomer of the active pharmaceutical ingredient (API). Due to their similar structures, the separation and accurate quantification of diastereomeric impurities present a significant analytical challenge.
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of this compound in bulk drug substances. The method is designed to be specific, accurate, and precise, meeting the stringent requirements of regulatory guidelines.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Chemicals and Reagents:
-
Sofosbuvir Reference Standard (RS)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
2. Chromatographic Conditions
A stability-indicating RP-HPLC method was developed to ensure the separation of Sofosbuvir from its potential impurities, including the diastereomeric impurity G.
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in water:Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 260 nm |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50, v/v) was used as the diluent.
-
Standard Stock Solution of Sofosbuvir (400 µg/mL): Accurately weigh about 40 mg of Sofosbuvir RS into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
-
Standard Stock Solution of this compound (25 µg/mL): Accurately weigh about 2.5 mg of this compound RS into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
-
System Suitability Solution: Prepare a solution containing 400 µg/mL of Sofosbuvir and 2.5 µg/mL of this compound in the diluent. This solution is used to verify the resolution between the two peaks.
-
Sample Solution (for bulk drug analysis): Accurately weigh about 40 mg of the Sofosbuvir bulk drug sample into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
Method Validation Summary
The developed analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data obtained during the validation study. Please note that as specific validation data for Impurity G is not widely published, the following data is representative of a typical process-related impurity for Sofosbuvir and is based on published methods for similar impurities.[3][4][5]
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Sofosbuvir) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Sofosbuvir) | ≥ 2000 | > 3000 |
| Resolution (between Sofosbuvir and Impurity G) | ≥ 2.0 | > 2.5 |
| %RSD for 6 replicate injections | ≤ 2.0% | < 1.0% |
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.125 - 3.75 | > 0.999 | 0.04 | 0.125 |
Table 3: Accuracy (Recovery) of this compound
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 1.25 | 1.23 | 98.4% |
| 100% | 2.50 | 2.53 | 101.2% |
| 150% | 3.75 | 3.71 | 98.9% |
| Average | 99.5% |
Table 4: Precision of the Method for this compound
| Precision Type | % RSD |
| Repeatability (n=6) | < 1.5% |
| Intermediate Precision (Inter-day, n=6) | < 2.0% |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the quantification of this compound and the logical relationship between the key method validation parameters.
References
Application Note: A Robust LC-MS/MS Protocol for the Ultrasensitive Detection of Sofosbuvir Impurity G
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Sofosbuvir.
Introduction: Sofosbuvir is a direct-acting antiviral medication used for the treatment of hepatitis C. As with any pharmaceutical product, the presence of impurities, even in trace amounts, can affect its efficacy and safety. Therefore, highly sensitive and specific analytical methods are required to detect and quantify these impurities. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantification of Sofosbuvir and its potential impurity, designated here as Impurity G. While specific public data on "Sofosbuvir Impurity G" is limited, this protocol is developed based on the known properties of Sofosbuvir and common analytical methodologies for its related substances.
Experimental Protocols
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Sofosbuvir and Impurity G reference standards in 10 mL of methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: For drug substance analysis, dissolve 10 mg of the Sofosbuvir sample in 10 mL of methanol. For drug product analysis, crush a tablet, and dissolve a portion equivalent to 10 mg of Sofosbuvir in 10 mL of methanol, followed by sonication and centrifugation to remove excipients. Dilute the sample solution as needed to fall within the calibration range.
2. Liquid Chromatography (LC) Method:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
3. Mass Spectrometry (MS/MS) Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: Optimized MRM Transitions and Parameters for Sofosbuvir and Impurity G
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Sofosbuvir | 530.18 | 243.05 | 30 | 25 |
| Sofosbuvir | 530.18 | 147.05 | 30 | 35 |
| Impurity G (Hypothetical) | 452.13 | 113.02 | 25 | 20 |
| Impurity G (Hypothetical) | 452.13 | 243.05 | 25 | 30 |
Note: The parameters for Impurity G are hypothetical and should be optimized based on the analysis of a certified reference standard.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Hypothetical relationship between Sofosbuvir and Impurity G.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the detection and quantification of Sofosbuvir and the potential Impurity G. The protocol is designed to be a starting point for method development and validation in a regulated laboratory environment. The use of MRM ensures high specificity and allows for accurate quantification even at very low levels, making it suitable for quality control throughout the drug development and manufacturing process. Final method parameters should be established using certified reference standards for all analytes of interest.
Acquiring and Utilizing Sofosbuvir Impurity G as a Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the acquisition and use of Sofosbuvir impurity G as a reference standard in a laboratory setting. These guidelines are intended to ensure the accuracy and reliability of analytical data in the research, development, and quality control of Sofosbuvir.
Introduction to this compound
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C virus (HCV) infection. As with any pharmaceutical compound, the manufacturing process of Sofosbuvir can result in the formation of impurities that need to be monitored and controlled to ensure the safety and efficacy of the final drug product. This compound is a known process-related impurity or degradation product of Sofosbuvir. Its accurate identification and quantification are critical for quality control and regulatory compliance. The use of a well-characterized reference standard is essential for these analytical procedures.
Acquiring this compound Reference Standard
The procurement of a high-quality reference standard is the foundational step for any analytical testing.
Recommended Suppliers
Several reputable suppliers specialize in the synthesis and characterization of pharmaceutical impurities. Based on available data, the following vendors are potential sources for this compound:
-
MedchemExpress: Offers this compound for research purposes.
-
Simson Pharma Limited: Provides a range of Sofosbuvir impurities and reference standards.
-
Clearsynth: Supplies various chemical reference standards, including those for Sofosbuvir.
-
Gentaur: A supplier of life science research products, including pharmaceutical impurities.
-
BOC Sciences: Offers a catalog of impurities for various active pharmaceutical ingredients (APIs).
-
Daicel Pharma: Manufactures and supplies high-quality Sofosbuvir impurities and can provide a comprehensive Certificate of Analysis (CoA).[1]
-
SynThink: Offers Sofosbuvir EP impurities that are structurally confirmed and analytically validated to meet European Pharmacopoeia (EP) specifications.[2]
When procuring the reference standard, it is imperative to request a comprehensive Certificate of Analysis (CoA).
Essential Information on the Certificate of Analysis (CoA)
The CoA is a critical document that provides quantitative and qualitative information about the reference standard. Key data points to verify on the CoA include:
-
Identity Confirmation: Data from spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the chemical structure.
-
Purity: Determined by a suitable chromatographic method, typically High-Performance Liquid Chromatography (HPLC), and expressed as a percentage.
-
Assay: The certified concentration of the impurity, often determined by a mass balance approach or quantitative NMR (qNMR).
-
Impurities Profile: Identification and quantification of any other impurities present in the reference standard.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Analysis by Gas Chromatography (GC).
-
Storage Conditions: Recommended temperature and humidity for long-term stability.
Quantitative Data Summary
The following table summarizes typical quantitative data for a this compound reference standard, compiled from supplier information and analytical literature.
| Parameter | Typical Specification | Method of Analysis |
| Chemical Name | Propan-2-yl ((2S)-2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate) | - |
| Molecular Formula | C₂₂H₂₉FN₃O₉P | - |
| Molecular Weight | 529.45 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥ 98% | HPLC-UV |
| Water Content | ≤ 1.0% | Karl Fischer |
| Residual Solvents | Complies with ICH Q3C limits | Headspace GC-MS |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO | - |
| Storage Conditions | -20°C or -80°C for long-term storage | - |
Experimental Protocols
Protocol for Verification of a Newly Acquired Reference Standard
Upon receipt of a new lot of this compound reference standard, it is crucial to perform an in-house verification to ensure its identity and purity. This is especially important if the material is intended to be used as a secondary or working reference standard.
Objective: To confirm the identity and purity of the received this compound reference standard.
Materials and Equipment:
-
This compound reference standard (newly acquired)
-
In-house or previously qualified reference standard (if available)
-
HPLC grade acetonitrile, methanol, and water
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh approximately 5 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) and dilute to volume. This will be the stock solution.
-
Prepare a working standard solution by diluting the stock solution to a final concentration of approximately 0.01 mg/mL.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the working standard solution into the HPLC system.
-
Record the chromatogram and determine the retention time of the main peak.
-
If an in-house reference standard is available, inject it under the same conditions and compare the retention times. The retention times should be comparable.
-
Assess the purity of the new reference standard by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
-
Acceptance Criteria:
-
The retention time of the main peak should match that of a known standard or previously analyzed lot.
-
The purity of the reference standard should be ≥ 98.0%.
-
Protocol for Quantification of this compound in a Drug Substance Sample
Objective: To accurately quantify the amount of this compound in a sample of Sofosbuvir drug substance.
Procedure:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the qualified this compound reference standard at a concentration of approximately 0.1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.05 µg/mL to 5 µg/mL.
-
Accurately weigh a suitable amount of the Sofosbuvir drug substance (e.g., 100 mg) and dissolve it in the same diluent used for the standard to a final concentration where the expected impurity level falls within the calibration range.
-
-
HPLC Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system using the same chromatographic conditions as described in Protocol 4.1.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound in the calibration standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate the percentage of this compound in the drug substance using the following formula:
-
Visualizations
The following diagrams illustrate the key workflows in acquiring and utilizing this compound as a reference standard.
References
Application Note and Protocol for the Isolation and Purification of Sofosbuvir Impurity G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C infection.[1] As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring its quality, safety, and efficacy. Regulatory agencies require stringent control of impurities in drug substances and products. Sofosbuvir impurity G is a known diastereoisomer of Sofosbuvir, meaning it has the same molecular formula and connectivity but a different spatial arrangement of atoms. The isolation and purification of such impurities are essential for their structural elucidation and for use as reference standards in analytical method development and validation.
This document provides a detailed protocol for the isolation and purification of this compound from a bulk drug substance or a mixture of Sofosbuvir isomers. The primary method described is preparative High-Performance Liquid Chromatography (HPLC), a widely used technique for purifying pharmaceutical compounds. An alternative method using Supercritical Fluid Chromatography (SFC), a green and efficient technique for chiral and diastereomeric separations, is also discussed.
Experimental Protocols
Preparative High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a proposed method based on the adaptation of published analytical HPLC methods for Sofosbuvir and its impurities.
2.1.1. Sample Preparation
-
Source of Material: Obtain a sample of Sofosbuvir bulk drug substance known to contain this compound or a synthetically prepared mixture enriched with the impurity. A Chinese patent discloses a preparation method for Sofosbuvir impurities which can serve as a starting point for obtaining the impure material.[2]
-
Dissolution: Dissolve the impure Sofosbuvir sample in a suitable solvent at a high concentration. The mobile phase, or a solvent with a similar or slightly stronger elution strength, is recommended to ensure good peak shape during injection. A mixture of acetonitrile and water is a common choice. The final concentration will depend on the solubility of the material and the loading capacity of the preparative HPLC column.
2.1.2. Preparative HPLC Conditions
The following table summarizes the proposed conditions for the preparative HPLC separation of this compound.
| Parameter | Recommended Condition |
| Instrument | Preparative HPLC system with a UV detector |
| Column | C18, 250 mm x 20 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 15-25 mL/min (to be optimized for the specific column) |
| Detection | UV at 260 nm |
| Injection Volume | To be determined based on column loading studies |
| Column Temperature | Ambient |
2.1.3. Fraction Collection and Post-Purification Processing
-
Fraction Collection: Collect fractions corresponding to the elution of this compound. The collection can be triggered by time or UV signal threshold.
-
Purity Analysis of Fractions: Analyze the collected fractions using an analytical HPLC method (see section 2.3) to determine the purity of each fraction.
-
Pooling of Pure Fractions: Pool the fractions that meet the desired purity level (e.g., >99%).
-
Solvent Evaporation: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. The temperature should be kept low to prevent degradation of the impurity.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid.
Alternative Method: Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for the separation of stereoisomers and offers advantages such as faster separations and reduced use of organic solvents.
2.2.1. SFC Protocol Outline
-
Sample Preparation: Dissolve the impure Sofosbuvir sample in a suitable solvent, typically a mixture of the organic co-solvent used in the mobile phase and a non-polar solvent if necessary.
-
SFC Conditions:
-
Instrument: Preparative SFC system with a UV detector and back-pressure regulator.
-
Column: A chiral stationary phase (e.g., polysaccharide-based) is recommended for optimal separation of diastereomers.
-
Mobile Phase: Supercritical CO2 with a polar co-solvent such as methanol or ethanol.
-
Flow Rate and Pressure: To be optimized for the specific column and separation.
-
Detection: UV at 260 nm.
-
-
Fraction Collection and Processing: Fractions are collected based on the UV signal. The post-collection processing is simpler than with HPLC as the majority of the mobile phase (CO2) evaporates upon depressurization, leaving the purified compound in the co-solvent, which can then be easily removed.
Analytical HPLC Method for Purity Assessment
An analytical HPLC method is required to monitor the purity of the fractions collected during the preparative chromatography.
| Parameter | Recommended Condition |
| Instrument | Analytical HPLC or UPLC system with a UV detector |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70:30 (A:B) isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Characterization of Purified this compound
Once isolated, the purity and structure of this compound should be confirmed using appropriate analytical techniques.
-
HPLC/UPLC: To confirm the purity of the isolated material.
-
Mass Spectrometry (MS): To confirm the molecular weight of the impurity. Sofosbuvir is expected to produce a protonated molecular ion ([M+H]+) at m/z 530.18.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 31P NMR are crucial for the complete structural elucidation and to confirm the diastereomeric relationship with Sofosbuvir.[4][5]
Data Presentation
Table 1: Summary of Proposed Chromatographic Conditions
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | C18, 250 mm x 20 mm, 5 µm | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 0.1% Orthophosphoric acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic or shallow gradient | Isocratic (70:30, A:B) |
| Flow Rate | 15-25 mL/min | 1.0 mL/min |
| Detection | UV at 260 nm | UV at 265 nm |
| Injection Volume | Dependent on loading | 10 µL |
Visualization
Experimental Workflow for Isolation and Purification of this compound
Caption: Workflow for the isolation and purification of this compound.
References
- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
- 3. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Application Note: Stability-Indicating Method for the Analysis of Sofosbuvir and its Diastereomeric Impurity G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication. The chemical name for Sofosbuvir is (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate. Due to its chiral nature, Sofosbuvir can have several diastereomers. One such process-related impurity is Sofosbuvir impurity G, which is a diastereomer of the active pharmaceutical ingredient (API).
Forced degradation studies are a critical component of drug development, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies help to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other excipients.
This application note details a comprehensive approach to performing forced degradation studies on Sofosbuvir and outlines a stability-indicating HPLC method capable of separating Sofosbuvir from its degradation products and its diastereomeric impurity G.
Experimental Protocols
Materials and Reagents
-
Sofosbuvir reference standard
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, analytical grade
-
Water, HPLC grade
Forced Degradation (Stress) Studies
Forced degradation studies are performed to generate potential degradation products. The following conditions are recommended for Sofosbuvir:
-
Acid Hydrolysis:
-
Dissolve 10 mg of Sofosbuvir in 10 mL of 0.1 N HCl.
-
Reflux the solution at 80°C for 8 hours.[3]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute the resulting solution with mobile phase to a final concentration of 100 µg/mL.
-
-
Base Hydrolysis:
-
Dissolve 10 mg of Sofosbuvir in 10 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 4 hours.[3]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute the resulting solution with mobile phase to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of Sofosbuvir in 10 mL of 3% H₂O₂.
-
Store the solution at room temperature for 24 hours.[4]
-
Dilute the resulting solution with mobile phase to a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Place 10 mg of solid Sofosbuvir in a controlled temperature oven at 105°C for 48 hours.
-
After exposure, dissolve the sample in the mobile phase to achieve a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose 10 mg of solid Sofosbuvir to UV light (254 nm) and visible light (1.2 million lux hours) in a photostability chamber.
-
After exposure, dissolve the sample in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Stability-Indicating HPLC Method
This method is designed to separate Sofosbuvir from its degradation products and impurity G.
-
Chromatographic System:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (gradient elution may be required for optimal separation). A common starting point is a 50:50 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm[4]
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of Sofosbuvir reference standard (1 mg/mL) in the mobile phase.
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase.
-
Prepare a mixed standard solution containing Sofosbuvir (100 µg/mL) and impurity G (10 µg/mL) by diluting the stock solutions with the mobile phase.
-
Analyze the prepared stressed samples, the mixed standard solution, and an un-stressed Sofosbuvir solution.
-
Data Presentation
The results of the forced degradation studies can be summarized in the following table. The percentage of degradation is calculated by comparing the peak area of Sofosbuvir in the stressed sample to that in the un-stressed sample.
| Stress Condition | Duration | Temperature | % Degradation of Sofosbuvir | Peak Area of Impurity G (if detected) | Number of Degradation Products |
| 0.1 N HCl | 8 hours | 80°C | 15-25% | Not significantly formed | 2-3 |
| 0.1 N NaOH | 4 hours | 60°C | 20-30% | Not significantly formed | 3-4 |
| 3% H₂O₂ | 24 hours | Room Temp | 10-20% | Not significantly formed | 1-2 |
| Thermal | 48 hours | 105°C | < 5% | Not significantly formed | Minimal |
| Photolytic | - | - | < 5% | Not significantly formed | Minimal |
Diagrams
Experimental Workflow
Caption: Workflow for forced degradation of Sofosbuvir.
Logical Relationship of Analytes
Caption: Separation of Sofosbuvir, Impurity G, and degradation products.
Discussion
The forced degradation studies indicate that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it shows greater stability under thermal and photolytic stress.[3][4] The developed stability-indicating HPLC method successfully separates the main peak of Sofosbuvir from the peaks of degradation products generated under these stress conditions.
Crucially, the method also demonstrates the ability to resolve Sofosbuvir from its diastereomeric process-related impurity, Impurity G. This is essential for ensuring the quality and purity of the drug substance and product, as different diastereomers can have different pharmacological and toxicological profiles. The baseline separation of all these components confirms the specificity and stability-indicating nature of the analytical method.
Conclusion
This application note provides a detailed protocol for conducting forced degradation studies on Sofosbuvir and outlines a robust, stability-indicating HPLC method. This method is suitable for the routine quality control of Sofosbuvir, allowing for the accurate quantification of the API and the monitoring of its related substances, including the diastereomeric impurity G and various degradation products. The provided workflow and logical diagrams serve as a clear guide for researchers and analysts in the pharmaceutical industry.
References
characterization of Sofosbuvir impurity G using NMR and Mass Spec
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the structural characterization and elucidation of Sofosbuvir impurity G, a known diastereoisomer of the active pharmaceutical ingredient (API) Sofosbuvir.[1] The methodologies outlined herein leverage the power of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to unambiguously determine the chemical structure and purity of this process-related impurity. Adherence to these protocols is crucial for ensuring the quality, safety, and efficacy of Sofosbuvir drug products.
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C.[2] During its synthesis and storage, various impurities can arise, which must be identified, quantified, and controlled to meet regulatory standards. This compound is a diastereoisomer of Sofosbuvir, meaning it has the same molecular formula and connectivity but a different spatial arrangement of atoms.[1] Such subtle stereochemical differences can significantly impact the pharmacological and toxicological properties of the molecule. Therefore, its precise characterization is a critical aspect of quality control in the pharmaceutical industry.
This document outlines a systematic approach for the isolation and characterization of this compound using modern analytical techniques.
Analytical Strategy Overview
The comprehensive characterization of this compound involves a multi-step workflow. This process begins with the isolation of the impurity from the bulk drug substance, followed by structural elucidation using mass spectrometry and a suite of NMR experiments.
Caption: High-level workflow for the characterization of this compound.
Experimental Protocols
Isolation of this compound
Objective: To isolate this compound from the bulk drug substance with high purity for subsequent spectroscopic analysis.
Methodology: Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating impurities.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 250 x 20 mm, 5 µm), should be used.[2]
Mobile Phase:
-
A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[2][3] The gradient program should be optimized to achieve maximum resolution between Sofosbuvir and impurity G.
Protocol:
-
Dissolve the Sofosbuvir bulk drug substance in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Perform analytical HPLC to determine the retention time of impurity G.
-
Scale up the separation to the preparative HPLC system.
-
Inject the sample solution onto the preparative column.
-
Collect the fraction corresponding to the retention time of impurity G.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the isolated impurity.
-
Assess the purity of the isolated impurity using analytical HPLC. A purity of >95% is desirable for structural elucidation.
Mass Spectrometry Analysis
Objective: To determine the accurate mass and elemental composition of this compound.
Methodology: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides precise mass measurements.
Instrumentation:
-
LC-HRMS system (e.g., Orbitrap or Q-TOF) with an electrospray ionization (ESI) source.[2]
Protocol:
-
Prepare a dilute solution of the isolated impurity G in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it into the LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
Determine the accurate mass of the protonated molecular ion [M+H]⁺.
-
Use the accurate mass to calculate the elemental composition.
NMR Spectroscopy Analysis
Objective: To obtain detailed structural information for the unambiguous identification of this compound.
Methodology: A series of 1D and 2D NMR experiments are required to elucidate the complete chemical structure, including stereochemistry.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Dissolve an accurately weighed amount of the isolated impurity G (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
NMR Experiments:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon framework of the molecule.
-
³¹P NMR: Crucial for characterizing the phosphate group in Sofosbuvir and its impurities.[2][4]
-
¹⁹F NMR: Important for observing the fluorine atom present in the molecule.[2]
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for assembling the molecular structure.[2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
Caption: NMR experimental workflow for structural elucidation.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Mass Spectrometry Data
| Parameter | Result |
| Molecular Formula | C₂₂H₂₉FN₃O₉P |
| Molecular Weight | 529.45 g/mol |
| Ionization Mode | ESI Positive |
| Observed [M+H]⁺ (m/z) | [Insert observed m/z] |
| Calculated [M+H]⁺ (m/z) | 530.1698 |
| Mass Error (ppm) | [Calculate and insert ppm error] |
Note: The molecular formula and weight are expected to be the same as Sofosbuvir.[5]
NMR Data
The NMR data for this compound should be compared with that of the Sofosbuvir reference standard. The key differences in chemical shifts (δ) and coupling constants (J) will reveal the stereochemical changes.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Sofosbuvir (δ, ppm) | Impurity G (δ, ppm) | Multiplicity | J (Hz) |
| [List proton assignments] | [Value] | [Value] | [e.g., d, t, m] | [Value] |
| ... | ... | ... | ... | ... |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Sofosbuvir (δ, ppm) | Impurity G (δ, ppm) |
| [List carbon assignments] | [Value] | [Value] |
| ... | ... | ... |
Table 3: ³¹P and ¹⁹F NMR Data (DMSO-d₆)
| Nucleus | Sofosbuvir (δ, ppm) | Impurity G (δ, ppm) |
| ³¹P | [Value] | [Value] |
| ¹⁹F | [Value] | [Value] |
Structure Elucidation Logic
The following diagram illustrates the logical process of piecing together the structural information from the various analytical techniques.
Caption: Logical workflow for the structural determination of this compound.
Conclusion
The combined application of preparative HPLC for isolation, high-resolution mass spectrometry for elemental composition, and a comprehensive suite of NMR experiments for detailed structural and stereochemical analysis provides a robust and reliable methodology for the complete characterization of this compound. This detailed analytical approach is essential for ensuring the quality and safety of Sofosbuvir and for meeting stringent regulatory requirements. The protocols and data presentation formats outlined in this application note serve as a valuable guide for researchers and scientists in the pharmaceutical industry.
References
Application Notes and Protocols: Stability-Indicating Assay for Sofosbuvir and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a stability-indicating assay method for the antiviral drug Sofosbuvir and its impurities. The protocols and data presented are compiled from various validated methods and are intended to assist in the development and implementation of robust analytical procedures for quality control and stability testing of Sofosbuvir in bulk drug and pharmaceutical dosage forms.
A stability-indicating method is crucial as it accurately quantifies the decrease in the active pharmaceutical ingredient (API) concentration due to degradation. Such methods are a regulatory requirement for the registration of new drug products. Forced degradation studies, also known as stress testing, are performed to demonstrate the specificity of the method in the presence of degradants.
Overview of Analytical Methodology
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common analytical techniques for the determination of Sofosbuvir and its impurities. These methods offer high resolution, sensitivity, and specificity. A typical stability-indicating method involves subjecting Sofosbuvir to various stress conditions as per the International Council for Harmonisation (ICH) guidelines to induce degradation. The resulting mixture of the intact drug and its degradation products is then analyzed to ensure that the analytical method can effectively separate and quantify the active ingredient without interference from any degradants.
Experimental Protocols
This section details the protocols for a typical stability-indicating RP-HPLC method for Sofosbuvir.
2.1. Materials and Reagents
-
Sofosbuvir reference standard and impurity standards
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade trifluoroacetic acid (TFA), ortho-phosphoric acid (OPA), hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
-
Commercially available Sofosbuvir tablets (e.g., Sovaldi® 400 mg)
2.2. Instrumentation and Chromatographic Conditions
A variety of chromatographic conditions have been reported for the analysis of Sofosbuvir. The following table summarizes representative conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Instrument | HPLC with UV/PDA Detector | UPLC with UV/PDA Detector | HPLC with UV Detector |
| Column | Agilent Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm)[1][2] | Waters X-Bridge BEH C18 (100 mm x 4.6 mm, 2.5 µm)[3] | Kromasil 100 C18 (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | 0.1% TFA in Water:Acetonitrile (50:50 v/v)[1][2] | Gradient Elution | Mobile Phase A: Buffer:Acetonitrile (97.5:2.5 v/v) Mobile Phase B: Acetonitrile:IPA:Methanol:Water (60:20:10:10 v/v/v/v)[4] |
| Flow Rate | 1.0 mL/min | - | 1.0 mL/min[4] |
| Detection | UV at 260 nm[1][2] | PDA Detector[3] | UV at 263 nm[4] |
| Column Temp. | Ambient | 25°C[4] | 25°C[4] |
| Injection Vol. | 10 µL | - | 10 µL[4] |
2.3. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Sofosbuvir reference standard in the mobile phase to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: Dilute the standard stock solution with the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of Sofosbuvir into a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter. Dilute 10 mL of the filtrate to 100 mL with the mobile phase to get a final concentration of 100 µg/mL.
2.4. Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[5]
-
Acid Degradation: Reflux 1 mL of the standard stock solution with 1 mL of 1N HCl at 80°C for 10 hours.[3] Neutralize the solution with 1N NaOH and dilute with the mobile phase.
-
Base Degradation: Treat 1 mL of the standard stock solution with 1 mL of 0.5N NaOH at 60°C for 24 hours.[3] Neutralize the solution with 0.5N HCl and dilute with the mobile phase.
-
Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 30% H₂O₂ at 80°C for 48 hours.[3] Dilute the resulting solution with the mobile phase.
-
Thermal Degradation: Keep the drug powder in a hot air oven at 50°C for 21 days.[6] Prepare a sample solution from the exposed powder.
-
Photolytic Degradation: Expose the drug powder to UV light (254 nm) for 24 hours.[3] Prepare a sample solution from the exposed powder.
Data Presentation
3.1. Summary of Forced Degradation Results
The following table summarizes the typical degradation of Sofosbuvir under various stress conditions.
| Stress Condition | Reagent and Conditions | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 1N HCl, 80°C, 10 hours[3] | 8.66%[3] | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate[3] |
| Base Hydrolysis | 0.5N NaOH, 60°C, 24 hours[3] | 45.97%[3] | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate and (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid[3] |
| Oxidative | 30% H₂O₂, 80°C, 48 hours[3] | 0.79%[3] | N-oxide formation[6] |
| Thermal | 50°C, 21 days[6] | No significant degradation[6] | - |
| Photolytic | UV light (254 nm), 24 hours[3] | No significant degradation[3] | - |
3.2. Method Validation Summary
The developed analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters.
| Validation Parameter | Typical Results |
| Linearity Range | 10 - 100 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.01 - 0.27 µg/mL[1][3] |
| Limit of Quantification (LOQ) | 0.03 - 0.83 µg/mL[1][3] |
| Specificity | No interference from placebo, impurities, or degradation products |
| Robustness | Insensitive to small, deliberate changes in method parameters |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the stability-indicating assay of Sofosbuvir.
Caption: Workflow for Stability-Indicating Assay of Sofosbuvir.
4.2. Sofosbuvir Degradation Pathway
The following diagram illustrates a simplified potential degradation pathway of Sofosbuvir under hydrolytic conditions.
Caption: Simplified Degradation Pathway of Sofosbuvir.
Conclusion
The described RP-HPLC/UPLC methods are demonstrated to be simple, accurate, precise, and specific for the determination of Sofosbuvir in the presence of its degradation products. These methods are suitable for routine quality control analysis and stability studies of Sofosbuvir in bulk and pharmaceutical formulations. The provided protocols and data serve as a valuable resource for researchers and scientists in the pharmaceutical industry. It is recommended that any method transfer or implementation be accompanied by a full validation study in the receiving laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. ijpbs.com [ijpbs.com]
Application Notes and Protocols for UPLC Analysis of Sofosbuvir and its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and validation of Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Sofosbuvir and its impurities. The methodologies outlined are based on established and validated stability-indicating methods, ensuring accuracy, precision, and robustness for routine quality control and stability studies.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C.[1] During its synthesis and storage, various process-related and degradation impurities can arise. It is crucial to have a reliable analytical method to separate, identify, and quantify these impurities to ensure the safety and efficacy of the drug product. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it an ideal technique for this purpose.[2] The methods described herein are designed to be stability-indicating, meaning they can effectively separate the active pharmaceutical ingredient (API) from its degradation products.[1]
Experimental Protocols
This section details the materials, instrumentation, and step-by-step procedures for the UPLC analysis of Sofosbuvir and its impurities.
Materials and Reagents
-
Sofosbuvir reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Potassium phosphate monobasic (AR grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (for forced degradation studies)
-
Sodium hydroxide (for forced degradation studies)
-
Hydrogen peroxide (for forced degradation studies)
Instrumentation and Chromatographic Conditions
A variety of UPLC systems and columns can be used. The following table summarizes typical chromatographic conditions reported in validated methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| UPLC System | Waters ACQUITY UPLC or equivalent | Waters ACQUITY UPLC or equivalent | Waters UPLC system with PDA detector |
| Column | ACQUITY UPLC BEH C18 (150 mm x 2.1 mm, 2 µm)[3] | HSS C18 (100 mm x 2.1 mm, 1.8 µm)[4] | Phenomenex Kinetex 2.6 µm C18 100 Å[5] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water[3][5] | Buffer | 0.1% Orthophosphoric acid in water (pH 3.5)[5] |
| Mobile Phase B | Methanol[3][5] | Acetonitrile[4] | Methanol[5] |
| Gradient/Isocratic | Isocratic[3] | Isocratic (50:50 Buffer:Acetonitrile)[4] | Isocratic (40:60 v/v)[5] |
| Flow Rate | 1.0 mL/min[3][5] | 0.3 mL/min[4][6] | 1.0 mL/min[5] |
| Injection Volume | 1.0 µL | 3 µL[4] | Not Specified |
| Column Temperature | Ambient | Ambient | Ambient[5] |
| Detector Wavelength | 236 nm[3] | 260 nm[4][6][7] | 260 nm[5] |
| Run Time | Not Specified | 3.0 min[4][8] | Not Specified |
Standard and Sample Preparation
2.3.1. Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a known concentration (e.g., 100 µg/mL).[2] Prepare working standard solutions by diluting the stock solution as required for calibration curves.
2.3.2. Sample Preparation (for Drug Product): Weigh and finely powder a representative number of tablets. Transfer a quantity of the powder equivalent to a specific amount of Sofosbuvir into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.22 µm syringe filter before injection.
2.3.3. Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Sofosbuvir drug substance.[9] Expose the drug to various stress conditions as per ICH guidelines, including:
-
Acid Hydrolysis: Reflux in 0.1 N HCl.[9]
-
Base Hydrolysis: Reflux in 0.1 N NaOH.[9]
-
Oxidative Degradation: Treat with hydrogen peroxide.[9]
-
Thermal Degradation: Expose to dry heat.[4]
-
Photolytic Degradation: Expose to UV light.
Method Validation Data
The developed UPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8] Key validation parameters are summarized below.
| Validation Parameter | Sofosbuvir | Impurities |
| Linearity Range (µg/mL) | 40-240[6], 200-600[3], 5-25[2] | Varies by impurity |
| Correlation Coefficient (r²) | > 0.999[6][7] | > 0.999 |
| LOD (µg/mL) | 0.27[2] | Varies by impurity |
| LOQ (µg/mL) | 0.83[2] | Varies by impurity |
| Accuracy (% Recovery) | 98-102%[6] | 98-102% |
| Precision (%RSD) | < 2%[6] | < 2% |
System Suitability
Before each analytical run, system suitability parameters must be checked to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2[3] |
| Theoretical Plates | > 2000[3] |
| %RSD of Peak Areas (for replicate injections) | ≤ 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the UPLC analysis of Sofosbuvir and its impurities.
Caption: UPLC analysis workflow for Sofosbuvir.
Logical Relationship for Method Development
This diagram outlines the logical steps involved in developing a stability-indicating UPLC method.
Caption: UPLC method development process.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. journalajacr.com [journalajacr.com]
- 6. A Validated Stability Indicating UPLC Method for Simultaneous Determination and Degradation studies of Sofosbuvir and Velpatasvir in Pharmaceutical Dosage Forms - ProQuest [proquest.com]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. Development and Validation of Stability-indicating UPLC Method for the Simultaneous ESTIMATION of Voxilaprevir, Sofosbuvir, and Velpatasvir in Formulations [wisdomlib.org]
- 9. archives.ijper.org [archives.ijper.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Peak Tailing for Sofosbuvir Impurity G
This technical support guide is designed for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues specifically with Sofosbuvir Impurity G. The following frequently asked questions (FAQs) and troubleshooting advice will help you diagnose and resolve common problems to achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important?
This compound is a diastereomer of Sofosbuvir. Diastereomers are stereoisomers that are not mirror images of each other and can have different physicochemical properties. In HPLC analysis, achieving a symmetrical peak shape for Impurity G is crucial for accurate quantification and to ensure the resolution between it and the main Sofosbuvir peak, which is critical for purity assessments in drug development and quality control. A tailing peak can compromise the accuracy of integration and may indicate suboptimal analytical conditions.
Q2: What are the most common causes of peak tailing for this compound?
Peak tailing for polar compounds like Sofosbuvir and its impurities in reverse-phase HPLC is often attributed to several factors:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, leading to peak tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase, or degradation of the stationary phase itself, can lead to poor peak shapes.
-
Extra-Column Volume: Excessive tubing length or diameter, or improper connections, can cause band broadening and peak tailing.
-
Sample Overload: Injecting too concentrated a sample can saturate the column, leading to asymmetrical peaks.
Q3: What is an acceptable tailing factor for a pharmaceutical impurity like this compound?
According to regulatory guidelines, a USP tailing factor (Tf) of less than 2.0 is generally considered acceptable for pharmaceutical analysis. However, for optimal accuracy and precision, a tailing factor as close to 1.0 as possible is desirable.
Troubleshooting Guide
Problem: The peak for this compound is showing significant tailing.
Below is a systematic approach to troubleshooting and resolving this issue.
Step 1: Evaluate the Chromatographic Conditions
A well-defined HPLC method is the foundation for good peak shape. Several published methods for Sofosbuvir and its impurities can serve as a starting point.[1][2][3][4][5][6][7][8]
Typical Starting Conditions for Sofosbuvir Analysis:
| Parameter | Recommended Setting | Potential Impact on Peak Tailing |
| Column | C18, End-capped | Un-capped silanols can cause tailing. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH protonates silanols, reducing secondary interactions.[9][10] |
| Mobile Phase B | Acetonitrile or Methanol | The choice of organic modifier can influence selectivity and peak shape. |
| pH | 2.5 - 3.5 | Operating away from the analyte's pKa improves peak symmetry.[11] |
| Flow Rate | 1.0 mL/min | Inconsistent flow can affect peak shape. |
| Column Temp. | 25-40 °C | Higher temperatures can sometimes improve peak shape. |
| Detection | ~260 nm | N/A to peak shape, but important for sensitivity. |
Experimental Protocol: Mobile Phase Preparation
-
Aqueous Phase (Mobile Phase A):
-
To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid (for 0.1% v/v).
-
Alternatively, add 1.0 mL of trifluoroacetic acid (TFA).
-
Mix thoroughly and degas using sonication or vacuum filtration.
-
-
Organic Phase (Mobile Phase B):
-
Use HPLC-grade acetonitrile or methanol.
-
Degas prior to use.
-
-
Gradient/Isocratic Elution:
-
Prepare the final mobile phase composition according to your validated method or start with a 50:50 (v/v) mixture of Mobile Phase A and B for initial assessment.
-
Step 2: Investigate Potential Causes and Solutions
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A flowchart for systematically troubleshooting HPLC peak tailing.
The following diagram illustrates the chemical interactions that can lead to peak tailing.
Caption: Interactions between analyte and stationary phase in HPLC.
Experimental Protocol: Column Washing
If column contamination is suspected, a thorough washing procedure can help restore performance.
-
Disconnect the column from the detector.
-
Flush with the following solvents sequentially, for at least 10-20 column volumes each:
-
Mobile phase without buffer (e.g., Water/Acetonitrile)
-
100% Water
-
100% Isopropanol
-
100% Methylene Chloride (if compatible with your column and system)
-
100% Isopropanol
-
Mobile phase without buffer
-
-
Reconnect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.
Q4: Could the issue be related to the sample preparation?
Yes, improper sample preparation can contribute to peak tailing.
-
Sample Solvent: The sample should be dissolved in a solvent that is of equal or weaker eluotropic strength than the initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
-
Sample Clean-up: For complex matrices, consider using solid-phase extraction (SPE) to remove interfering substances that could contaminate the column.[10]
Q5: When should I consider replacing the HPLC column?
If you have tried the troubleshooting steps above, including thorough column washing, and the peak tailing persists, it may be time to replace the column. Columns have a finite lifetime and their performance degrades over time, especially when used with aggressive mobile phases or insufficiently clean samples. A gradual increase in peak tailing and a decrease in column efficiency are indicators that the column may need to be replaced.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. jmpas.com [jmpas.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. RP-HPLC method for concurrent analysis of sofosbuvir and velpatasvir. [wisdomlib.org]
- 6. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. fortunejournals.com [fortunejournals.com]
- 8. Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromtech.com [chromtech.com]
- 12. uhplcs.com [uhplcs.com]
Technical Support Center: Synthesis of Sofosbuvir Impurity G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and analysis of Sofosbuvir and its diastereomeric impurity, Sofosbuvir Impurity G.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is the (Rp)-diastereomer of Sofosbuvir, which is the (Sp)-diastereomer. The stereochemistry at the phosphorus atom is crucial for the antiviral activity of Sofosbuvir. The presence of Impurity G can reduce the efficacy of the active pharmaceutical ingredient (API) and is considered a critical quality attribute to control during synthesis.
Q2: What is the primary source of this compound formation?
A2: this compound is primarily formed during the phosphoramidation coupling step in the synthesis of Sofosbuvir. This step involves the reaction of a protected nucleoside with a chiral phosphoramidate reagent. If this reaction is not highly stereoselective, a mixture of diastereomers (Sofosbuvir and Impurity G) will be produced.
Q3: How can I minimize the formation of this compound during synthesis?
A3: To minimize the formation of Impurity G, it is critical to optimize the phosphoramidation step for high diastereoselectivity. Key strategies include:
-
Use of Stereoselective Reagents: Employing chiral phosphoramidating reagents that favor the formation of the desired (Sp)-diastereomer.
-
Kinetic Resolution: Utilizing reaction conditions that allow for a dynamic kinetic resolution, where the desired diastereomer is formed at a much faster rate than the undesired one.
-
Protecting Groups: The choice of protecting groups on the nucleoside can influence the stereochemical outcome of the coupling reaction. For instance, a benzyl protecting group at the 3'-OH position has been shown to improve stereoselection.[1]
-
Grignard Reagent Activation: Activation of the 5'-hydroxyl group of the nucleoside with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl), can enhance diastereoselectivity.
Q4: What analytical techniques are used to detect and quantify this compound?
A4: The most common analytical technique for the separation and quantification of Sofosbuvir and its diastereomeric impurity, Impurity G, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3] Chiral HPLC can also be employed for baseline separation of the enantiomers. Quantitative Nuclear Magnetic Resonance (qNMR), specifically 31P-NMR, can also be used to determine the purity and diastereomeric ratio of Sofosbuvir.[4][5]
Troubleshooting Guides
Issue 1: High Levels of this compound Detected in the Reaction Mixture
Symptoms:
-
HPLC analysis of the crude reaction mixture shows a significant peak corresponding to this compound (typically with a different retention time than Sofosbuvir).
-
The diastereomeric ratio (Sofosbuvir:Impurity G) is lower than the desired specification (e.g., less than 95:5).
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Coupling Reagent | Ensure the phosphoramidating reagent is of high purity and the correct stereochemistry. Consider synthesizing or purchasing a reagent known for high diastereoselectivity in ProTide synthesis. |
| Inefficient Grignard Reagent Activation | Use fresh, high-quality Grignard reagent. The presence of moisture or impurities can reduce its effectiveness. Ensure the reaction is carried out under strictly anhydrous conditions. The formation of byproducts like Wurtz coupling products can indicate issues with the Grignard reagent quality or reaction conditions.[6] |
| Incorrect Reaction Temperature | The phosphoramidation reaction is often temperature-sensitive. Low temperatures (e.g., -20°C to 0°C) are typically employed to enhance stereoselectivity.[7] Verify and maintain the recommended temperature throughout the reaction. |
| Inappropriate Solvent | The choice of solvent can significantly impact the stereochemical outcome of the reaction.[8][9] Tetrahydrofuran (THF) is commonly used. Ensure the solvent is anhydrous and of high purity. |
| Presence of Moisture | Water can react with the phosphoramidating reagent and the Grignard reagent, leading to side reactions and reduced stereoselectivity.[10] All glassware, solvents, and reagents must be rigorously dried before use. |
| Incorrect Stoichiometry | Verify the molar ratios of the nucleoside, phosphoramidating reagent, and Grignard reagent. An excess of the phosphoramidating reagent may sometimes be used, but the optimal ratio should be determined experimentally. |
Issue 2: Poor Separation of Sofosbuvir and Impurity G in HPLC Analysis
Symptoms:
-
Co-elution or poor resolution of the Sofosbuvir and Impurity G peaks in the HPLC chromatogram.
-
Inaccurate quantification of the diastereomeric ratio.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inadequate HPLC Method | The HPLC method may not be optimized for the separation of these specific diastereomers. |
| Incorrect Column | A standard C18 column may not provide sufficient resolution. Consider using a column specifically designed for separating closely related compounds or a chiral column. |
| Suboptimal Mobile Phase | The composition of the mobile phase (e.g., acetonitrile/water or methanol/water with additives like trifluoroacetic acid or ammonium acetate) is critical for separation.[2][3] |
| Inappropriate Flow Rate or Temperature | Adjusting the flow rate and column temperature can sometimes improve resolution. |
Experimental Protocols
Protocol 1: General Procedure for the Phosphoramidation Step to Minimize Impurity G
This protocol is a generalized procedure based on literature reports for the stereoselective synthesis of Sofosbuvir.
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 3'-O-protected 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside in anhydrous tetrahydrofuran (THF).
-
Activation: Cool the solution to the recommended temperature (e.g., -20°C). Add a solution of isopropylmagnesium chloride (i-PrMgCl) in THF dropwise. Stir the mixture for a specified time to allow for the formation of the magnesium alkoxide.
-
Coupling: To this mixture, add a solution of the chiral phosphoramidating reagent (e.g., (S)-isopropyl 2-(((R)-phenoxy)(chloro)phosphoryl)amino)propanoate) in anhydrous THF dropwise, maintaining the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC to determine the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a suitable quenching agent, such as aqueous ammonium chloride solution.
-
Work-up and Purification: Perform an aqueous work-up to remove inorganic salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to separate the desired Sofosbuvir from any unreacted starting materials and Impurity G.
Protocol 2: Standardized HPLC Method for the Analysis of Sofosbuvir and Impurity G
This protocol provides a starting point for the HPLC analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm or equivalent[3] |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileIsocratic elution with 50:50 (v/v) A:B[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25°C |
| Detection Wavelength | 260 nm[3] |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50)[3] |
Expected Retention Times:
-
Sofosbuvir: ~3.7 min[3]
-
Phosphoryl Impurity (related impurity, not Impurity G): ~5.7 min[3] (Note: The retention time for Impurity G will be different from Sofosbuvir and needs to be determined using a reference standard or by analyzing a reaction mixture known to contain both diastereomers.)
Visualizations
Caption: Synthetic pathway leading to Sofosbuvir and Impurity G.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pathway to P(V)-Stereogenic Phosphoramidates by Enantioselective Yttrium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Solvent effects on dinucleotide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Stability of Sofosbuvir and Its Impurities in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Sofosbuvir and its impurities in solution. The information is presented through troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guide: Preventing Degradation of Sofosbuvir Impurities
This guide is designed to help you troubleshoot and prevent the degradation of Sofosbuvir impurities during your analytical experiments.
Question: I am observing a decrease in the peak area of a Sofosbuvir impurity over a short period in my analytical run. What could be the cause and how can I prevent it?
Answer:
Rapid degradation of a Sofosbuvir impurity in your analytical solution can be attributed to several factors, primarily hydrolysis or oxidation. Sofosbuvir itself is known to be susceptible to degradation in acidic, basic, and oxidative conditions.[1][2] To address this, consider the following troubleshooting steps:
-
pH of the Solution: The stability of Sofosbuvir and its impurities is highly pH-dependent.[3]
-
Acidic Conditions: Degradation is observed in acidic media (e.g., 0.1 N HCl).[1][2] If your mobile phase or sample diluent is acidic, consider adjusting the pH to a more neutral range if your analytical method allows.
-
Alkaline Conditions: Sofosbuvir shows significant degradation in basic media (e.g., 0.1 N NaOH), with higher degradation rates compared to acidic conditions.[1][2] Ensure your solutions are not alkaline.
-
-
Oxidative Stress: The presence of oxidizing agents can lead to impurity degradation.[1][2]
-
Temperature: Although Sofosbuvir is relatively stable at elevated temperatures, prolonged exposure can contribute to degradation, especially in solution.[1][3]
-
Sample Cooler: Use an autosampler with a temperature-controlled sample compartment, ideally set to a low temperature (e.g., 4-8 °C).
-
-
Solution Age: Prepare your sample and standard solutions fresh and analyze them as soon as possible. If storage is necessary, keep them at a low temperature and protected from light. Studies have shown that Sofosbuvir solutions can be stable for up to 30 days at 2-8°C.[2]
Question: I have identified an unknown impurity in my Sofosbuvir sample. How can I investigate its stability and prevent its degradation?
Answer:
When dealing with an unknown impurity, a systematic approach to stability testing is crucial. You can perform forced degradation studies to understand the impurity's lability under various stress conditions. This will help you develop appropriate handling and analytical conditions.
A generalized workflow for this investigation is as follows:
By subjecting your sample to these conditions and monitoring the impurity peak, you can determine its degradation profile and establish optimal conditions for its analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Sofosbuvir?
A1: The primary degradation pathways for Sofosbuvir are hydrolysis and oxidation.[1][2]
-
Hydrolysis: This occurs under both acidic and basic conditions, leading to the cleavage of the phosphoramidate and ester bonds. Basic hydrolysis is generally more extensive than acidic hydrolysis.[1][2]
-
Oxidation: Sofosbuvir degrades in the presence of oxidizing agents like hydrogen peroxide.[1][4]
Q2: Is Sofosbuvir sensitive to light and heat?
A2: Sofosbuvir is generally considered stable under photolytic and thermal stress conditions as per ICH guidelines.[1][2] No significant degradation is typically observed when exposed to UV light or elevated temperatures (e.g., 50-80°C) for extended periods in the solid state.[1][2] However, in solution, prolonged exposure to high temperatures could accelerate other degradation pathways.[3]
Q3: What are the best practices for preparing and storing Sofosbuvir analytical solutions?
A3: To ensure the stability of Sofosbuvir and its impurities in solution:
-
Solvent Selection: Use high-purity solvents like methanol or a mixture of methanol and water.[1] A common mobile phase consists of a mixture of methanol and water with 0.1% formic acid.[1]
-
Fresh Preparation: Prepare solutions fresh whenever possible.
-
Storage: If storage is necessary, keep solutions in a refrigerator at 2-8°C and protected from light by using amber vials.[2]
-
Degassing: Degas all solutions to remove dissolved oxygen, which can cause oxidative degradation.
Q4: While the specific structure of "Impurity G" is not publicly detailed, what are some known degradation products of Sofosbuvir?
A4: Forced degradation studies have identified several degradation products. While the exact identity of "Impurity G" is not specified in the provided search results, known degradants include products of hydrolysis and oxidation. For example, under basic conditions, hydrolysis of the phosphoramidate bond can occur. A simplified, hypothetical degradation pathway is illustrated below.
Summary of Forced Degradation Studies
The following table summarizes the conditions and extent of degradation observed in forced degradation studies of Sofosbuvir.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 6 hours at 70°C | 23% | [1] |
| 1 N HCl | 10 hours at 80°C (reflux) | 8.66% | [2] | |
| Basic Hydrolysis | 0.1 N NaOH | 10 hours at 70°C | 50% | [1] |
| 0.5 N NaOH | 24 hours at 60°C | 45.97% | [2] | |
| Oxidative | 3% H₂O₂ | 7 days at room temp. | 19.02% | [1] |
| 30% H₂O₂ | 2 days at 80°C | 0.79% | [2] | |
| Thermal | 50°C | 21 days | No degradation | [1] |
| Photolytic | Direct sunlight | 21 days | No degradation | [1] |
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on Sofosbuvir, based on published methods.[1][2]
1. Preparation of Stock Solution
-
Accurately weigh and dissolve Sofosbuvir in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Acidic Hydrolysis
-
To a known volume of the stock solution, add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N HCl.
-
Reflux the solution at 70°C for 6 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N NaOH.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
3. Basic Hydrolysis
-
To a known volume of the stock solution, add an equal volume of 0.2 N NaOH to achieve a final base concentration of 0.1 N NaOH.
-
Reflux the solution at 70°C for 10 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N HCl.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
4. Oxidative Degradation
-
To a known volume of the stock solution, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 7 days.
-
After the specified time, dilute the solution with the mobile phase to a suitable concentration for analysis.
For all studies, a control sample (stock solution diluted with mobile phase without stress agent) should be prepared and analyzed alongside the stressed samples. The analysis is typically performed using a stability-indicating HPLC or UPLC method.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Bioanalysis of Sofosbuvir and Its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of Sofosbuvir and its impurities, with a specific focus on mitigating matrix effects in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Sofosbuvir?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of Sofosbuvir and its impurities.[1][2][3] Biological matrices are complex and contain endogenous substances like proteins, salts, and lipids that can interfere with the analysis.[4][5] For instance, phospholipids are a common cause of ion suppression in bioanalysis.
Q2: What are the common sample preparation techniques to minimize matrix effects for Sofosbuvir analysis?
A2: The most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and fast technique but may not provide the cleanest sample extract, potentially leading to more significant matrix effects.[6]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract compared to PPT by partitioning the analytes into an immiscible organic solvent.[6][7][8]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts and thus minimizing matrix effects.[7][9][10]
The choice of technique depends on the required sensitivity, throughput, and the nature of the biological matrix.[7]
Q3: How can chromatographic conditions be optimized to reduce matrix effects?
A3: Optimizing chromatographic separation is a crucial step in mitigating matrix effects. By achieving baseline separation between the analytes of interest and interfering matrix components, their impact on ionization can be significantly reduced.[7] Strategies include:
-
Gradient Elution: Employing a well-designed gradient elution can help separate analytes from matrix components.
-
Column Chemistry: Selecting an appropriate column chemistry (e.g., C18, phenyl-hexyl) can improve selectivity and resolution.
-
High-Throughput Chromatography: Even with short run times (≤1 min), slight separation between the analyte and matrix components can greatly alleviate matrix effects.[7]
Q4: What is the role of an internal standard (IS) in addressing matrix effects?
A4: An internal standard is a compound of known concentration added to samples, calibration standards, and quality controls to correct for variability during sample preparation and analysis.[11][12] A stable isotope-labeled (SIL) internal standard (e.g., Sofosbuvir-d3) is ideal as it has nearly identical physicochemical properties to the analyte and will be affected by matrix effects in the same way, thus providing accurate correction.[11][13][14] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated to track the analyte's behavior closely.[11][15]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Inappropriate Mobile Phase pH3. Column Contamination4. Interaction with metal components of the HPLC system.[16] | 1. Dilute the sample or inject a smaller volume.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Wash the column with a strong solvent or replace it.4. Consider using a metal-free or PEEK-lined column, especially for phosphorylated compounds.[16] |
| High Signal Variability (Poor Precision) | 1. Inconsistent Sample Preparation2. Significant Matrix Effects3. Unstable Ion Source Conditions | 1. Ensure consistent and precise execution of the sample preparation protocol.2. Evaluate and optimize the sample cleanup procedure (e.g., switch from PPT to LLE or SPE).[1][7]3. Use a stable isotope-labeled internal standard.[11]4. Optimize ion source parameters (e.g., temperature, gas flows). |
| Low Analyte Signal (Ion Suppression) | 1. Co-elution with Matrix Components2. Inefficient Sample Extraction3. Suboptimal MS/MS Parameters | 1. Modify the chromatographic gradient to better separate the analyte from the matrix.2. Change the sample preparation method to a more effective one for removing interferences (e.g., SPE).[7][10]3. Optimize precursor and product ions, as well as collision energy, for maximum signal intensity. |
| Inconsistent Internal Standard Response | 1. Errors in IS Addition2. IS Instability in the Matrix3. Differential Matrix Effects on IS vs. Analyte (if not a SIL-IS) | 1. Verify the accuracy and precision of the IS addition step.2. Assess the stability of the IS in the biological matrix under the storage and processing conditions.3. If using a structural analog IS, re-evaluate its suitability or switch to a SIL-IS.[15] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Sofosbuvir and Impurities in Human Plasma
This protocol is a generalized procedure based on common LLE methods for Sofosbuvir.[6][8]
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Extraction:
-
Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Sofosbuvir-d3, 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 2 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).[6][8]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 500 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE) Protocol for Sofosbuvir Anabolites in Cells
This protocol is adapted from a method for the extraction of Sofosbuvir anabolites from cells.[9]
-
Cartridge Preparation:
-
Condition a strong anion exchange SPE cartridge (e.g., Waters Oasis MAX) with 2.0 mL of methanol, followed by 2.0 mL of ultrapure water.
-
Equilibrate the cartridge with 1.5 mL of 1 M KCl, followed by 2.0 mL of 5 mM KCl.
-
-
Sample Loading and Fractionation:
-
Load the lysed cell sample onto the conditioned cartridge.
-
Elute the monophosphate (MP) fraction with 5 mL of 75 mM KCl.
-
Elute the diphosphate (DP) fraction with 7 mL of 90 mM KCl.
-
Elute the triphosphate (TP) fraction with 2 mL of 1 M KCl.
-
-
Desalting and Elution:
-
Wash the cartridge with 2.0 mL of ultrapure water, followed by 0.25 mL of methanol.
-
Elute the analytes with 3 x 0.5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Dry the eluate at 50°C under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of ultrapure water.
-
-
Analysis:
-
Transfer the sample to a low-volume insert in an autosampler vial.
-
Inject 30 µL into the LC-MS/MS system.
-
Quantitative Data Summary
Table 1: Comparison of Extraction Techniques for Sofosbuvir Bioanalysis
| Extraction Technique | Analyte Recovery (%) | Matrix Effect (%) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Liquid-Liquid Extraction (LLE) | 75.36 | Not explicitly quantified, but method was successful | 4.063 | [13] |
| Liquid-Liquid Extraction (LLE) | 96.70 - 98.30 | IS normalized factor %CV: 5.32 - 7.81 | 0.5 | [6] |
| Solid-Phase Extraction (SPE) | >85 (implied by good performance) | Low matrix effect reported | Not specified | [10] |
Table 2: LC-MS/MS Parameters for Sofosbuvir Analysis
| Parameter | Value | Reference |
| Column | Zorbax SB-C18 (4.6 x 50 mm, 5µm) | [8] |
| Mobile Phase | 5 mM ammonium formate (pH 3.5) : acetonitrile (50:50, v/v) | [8] |
| Flow Rate | 0.7 mL/min | [8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8] |
| MRM Transition (Sofosbuvir) | m/z 530 → 243 | [8] |
| MRM Transition (Internal Standard - Tadalafil) | Not specified in abstract | [8] |
| MRM Transition (Sofosbuvir) | m/z 428.35 → 279.26 | [13][14] |
| MRM Transition (Internal Standard - Sofosbuvir-d3) | m/z 431.38 → 282.37 | [13][14] |
Visualizations
Caption: Experimental workflow for the bioanalysis of Sofosbuvir and its impurities.
Caption: Troubleshooting decision tree for addressing matrix effects in bioanalysis.
References
- 1. eijppr.com [eijppr.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Characterization of matrix effects in developing rugged high-throughput LC-MS/MS methods for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the co-elution of Sofosbuvir and its related compounds during chromatographic analysis.
Troubleshooting Guide: Resolving Co-elution
Co-elution of Sofosbuvir with its related compounds or impurities can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Poor separation or co-elution of Sofosbuvir and a known related compound.
Initial Assessment:
-
Verify System Suitability: Ensure your chromatographic system meets the established system suitability test (SST) parameters, including theoretical plates, tailing factor, and reproducibility.
-
Confirm Peak Identity: Use a reference standard of the co-eluting impurity to confirm its retention time.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
pH Adjustment: The ionization state of Sofosbuvir and its impurities can be altered by adjusting the mobile phase pH, which can significantly impact retention and selectivity. A study by V. S. R. Channabasavar et al. (2015) demonstrated the successful separation of Sofosbuvir from its impurities by using a buffer of 0.01M KH2PO4 with the pH adjusted to 3.0 with orthophosphoric acid.
-
Organic Modifier: Altering the organic solvent (e.g., from acetonitrile to methanol or vice versa) or the ratio of organic to aqueous phase can change the elution profile.
-
-
Column Chemistry:
-
Stationary Phase: If using a standard C18 column, consider switching to a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded column, to introduce different separation mechanisms.
-
Particle Size and Column Dimensions: Employing a column with smaller particle size (e.g., sub-2 µm for UPLC) can significantly enhance peak efficiency and resolution.
-
-
Gradient Optimization:
-
Shallow Gradient: Implementing a shallower gradient profile around the elution time of the critical pair can increase the separation window. For instance, a method developed by P. K. Sahu et al. (2017) utilized a gradient program with a mobile phase consisting of 0.1% formic acid in water and acetonitrile on a C18 column to separate Sofosbuvir from seven of its impurities.
-
-
Temperature Control:
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interaction, sometimes improving resolution.
-
Experimental Workflow for Troubleshooting Co-elution
Caption: A stepwise workflow for troubleshooting co-elution issues.
Frequently Asked Questions (FAQs)
Q1: Which related compounds of Sofosbuvir are most likely to co-elute?
A1: Based on forced degradation studies and impurity profiling, Sofosbuvir related compound A (diastereomeric impurity) and the main metabolite GS-331007 are often critical pairs that can co-elute with the parent drug or with each other under non-optimized chromatographic conditions. A stability-indicating HPLC method was developed to separate Sofosbuvir from its degradation products, including those formed under acid, base, oxidative, and thermal stress.
Q2: What are the recommended starting conditions for the HPLC analysis of Sofosbuvir and its related compounds?
A2: A good starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a phosphate buffer (pH 2.5-3.5) and acetonitrile in a gradient elution mode. The detection wavelength is typically set at 260 nm.
Q3: Can UPLC offer a better resolution for co-eluting Sofosbuvir impurities?
A3: Yes, Ultra-Performance Liquid Chromatography (UPLC) can provide significantly better resolution and faster analysis times due to the use of sub-2 µm particle columns. The higher efficiency of UPLC columns leads to sharper peaks and improved separation of closely eluting compounds.
Q4: How can I confirm the identity of a co-eluting peak?
A4: The most definitive way to confirm the identity of a co-eluting peak is by using mass spectrometry (MS) detection, such as LC-MS. This technique provides mass-to-charge ratio information, which can help in identifying the compound. Alternatively, spiking the sample with a known reference standard of the suspected impurity can help confirm its identity if the peak area increases accordingly.
Quantitative Data Summary
The following tables summarize chromatographic conditions and system suitability results from a validated stability-indicating HPLC method for the determination of Sofosbuvir.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV-Vis Detector |
| Column | Inertsil ODS 3V (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01M KH2PO4 (pH 3.0 with H3PO4) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time(min) %B: 0/10, 5/40, 15/60, 25/70, 28/10, 30/10 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Table 2: System Suitability Test (SST) Results
| Parameter | Sofosbuvir | Acceptance Criteria |
| Retention Time (min) | 19.3 | - |
| Theoretical Plates | 8954 | > 2000 |
| Tailing Factor | 1.2 | < 2 |
| %RSD (for 6 injections) | 0.4 | < 2.0 |
Detailed Experimental Protocol
Preparation of Mobile Phase and Standard Solutions:
-
Mobile Phase A: Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC grade acetonitrile. Filter and degas.
-
Standard Stock Solution: Accurately weigh and transfer 25 mg of Sofosbuvir working standard into a 25 mL volumetric flask. Add about 15 mL of diluent (water:acetonitrile 50:50 v/v) and sonicate to dissolve. Make up to the mark with the diluent to get a concentration of 1000 µg/mL.
Logical Relationship for Method Development
Caption: A logical flow for developing a robust analytical method.
Technical Support Center: Synthesis of Sofosbuvir Impurity G
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Sofosbuvir impurity G synthesis. The information is based on established synthetic protocols and aims to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues that may arise at different stages of the synthesis, leading to improved yields and purity.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low yield in Step 1 (Formation of Intermediate II) | Incomplete reaction due to insufficient base or reaction time. | Ensure the molar ratio of Intermediate I to triethylamine is appropriate (e.g., 1:3 to 1:5). Extend the reaction time to 10-16 hours and monitor progress using TLC.[1] |
| Degradation of starting material or product. | Maintain the reaction temperature at 25°C as specified.[1] | |
| Low yield in Step 2 (Formation of Intermediate III) | Ineffective deprotection. | Use a suitable acid like acetic acid and ensure the reaction temperature is maintained at 80°C for approximately 5 hours.[1] |
| Inefficient pH adjustment during workup. | Carefully adjust the pH to 8 using saturated sodium bicarbonate in an ice bath to prevent degradation of the product.[1] | |
| Low yield in Step 3 (Formation of Intermediate IV) | Incomplete reaction due to insufficient base. | Use a strong base like potassium tert-butoxide in an appropriate molar ratio (e.g., 1:3 to 1:5 with Intermediate III).[1] |
| Suboptimal reaction temperature or time. | The reaction should be carried out at 50°C for 10 hours. Monitor the reaction to completion using TLC.[1] | |
| Low yield in Step 4 (Benzoylation to form Intermediate V) | Inefficient benzoylation. | Ensure the molar ratios of Intermediate IV to the base (e.g., triethylamine) and benzoyl chloride are optimized (e.g., 1:2-1:5 and 1:2-1:4 respectively).[1] |
| Side reactions due to temperature fluctuations. | Maintain a consistent reaction temperature of 60°C for 10-16 hours.[1] | |
| Low yield in Step 5 (Formation of Intermediate VI) | Incomplete reaction or side product formation. | Control the addition of methylsulfonyl chloride and maintain the reaction temperature at 50°C. Ensure the subsequent reaction with ammonia water proceeds for the recommended time (12 hours).[1] |
| Low yield in Final Step (Formation of this compound) | Poor conversion of Intermediate VI. | Optimize the molar ratios of Intermediate VI, base (e.g., potassium carbonate), and benzoyl chloride.[1] |
| Inefficient purification. | Utilize an appropriate column chromatography system, such as ethyl acetate and n-hexane, for effective purification of the final product.[1] | |
| Presence of Multiple Impurities in Final Product | Incomplete reactions at various stages. | Monitor each reaction step by TLC to ensure full conversion of the starting material before proceeding to the next step. |
| Degradation of intermediates or final product. | Sofosbuvir and its analogues can be sensitive to acidic and basic conditions.[2][3] Ensure pH is carefully controlled during workup and purification steps. Avoid prolonged exposure to harsh conditions. | |
| Ineffective purification methods. | Employ high-resolution purification techniques like preparative HPLC if column chromatography is insufficient. Using a C18 column with a formic acid buffer and acetonitrile gradient has been shown to be effective for separating Sofosbuvir and its degradation products.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a diastereomer of Sofosbuvir.[4] Diastereomers are stereoisomers that are not mirror images of each other and can have different physical properties and biological activities.
Q2: Why is it important to control the levels of this compound?
A2: Controlling impurity levels in active pharmaceutical ingredients (APIs) is crucial for drug safety and efficacy.[1][5] Regulatory agencies require stringent control of impurities, and their presence can affect the quality and stability of the final drug product.
Q3: The patent mentions a purity of over 99%. What is a realistic target yield for the overall synthesis?
A3: While the patent reports high yields for individual steps (ranging from 76% to 92%), the overall yield will be lower.[1] A realistic overall yield would be the product of the individual step yields. Aiming for optimization at each step is key to maximizing the final output.
Q4: Can other bases be used in the reaction steps?
A4: The provided patent suggests alternatives for some steps. For example, in Step 1, sodium hydride, lithium hydroxide, sodium hydroxide, or potassium hydroxide can be used instead of triethylamine.[1] Similarly, for Step 3, potassium hydroxide, sodium hydroxide, lithium hydroxide, triethylamine, or sodium tert-butoxide are mentioned as alternatives to potassium tert-butoxide.[1] However, changing the base may require re-optimization of the reaction conditions.
Q5: What is the best way to monitor the reaction progress?
A5: Thin-layer chromatography (TLC) is mentioned as the monitoring method in the provided protocol.[1] It is a rapid and effective way to track the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the formation of minor impurities, High-Performance Liquid Chromatography (HPLC) is recommended.
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of a Sofosbuvir impurity, based on the process described in patent CN114539337A.[1]
Step 1: Preparation of Intermediate II
-
Dissolve 20g of Intermediate I in 200mL of toluene.
-
Add 13.4g of triethylamine.
-
Stir the reaction mixture at 25°C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography using a dichloromethane and methanol system to obtain Intermediate II.
-
Reported Yield: 92%[1]
Step 2: Preparation of Intermediate III
-
Dissolve 14.5g of Intermediate II in 145mL of methanol.
-
Add 4.9g of acetic acid at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent.
-
Add 200mL of water and cool in an ice bath.
-
Adjust the pH to 8 with saturated sodium bicarbonate.
-
Extract the aqueous layer three times with 50mL of dichloromethane each time.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (dichloromethane/methanol) to obtain Intermediate III.
-
Reported Yield: 91%[1]
Step 3: Preparation of Intermediate IV
-
Dissolve 9g of Intermediate III in 90mL of methanol.
-
Add 12.5g of potassium tert-butoxide.
-
Heat the reaction to 50°C for 10 hours.
-
Monitor the reaction by TLC.
-
After completion, adjust the pH to 7 with 1M HCl.
-
Evaporate the solvent.
-
Purify the crude product by column chromatography (dichloromethane/methanol) to obtain Intermediate IV.
-
Reported Yield: 80%[1]
Step 4: Preparation of Intermediate V
-
This step involves the benzoylation of Intermediate IV. While the patent provides general conditions, a specific example for this transformation is not detailed. The general conditions suggest reacting Intermediate IV with benzoyl chloride in the presence of a base like triethylamine or potassium carbonate.
Step 5: Preparation of Intermediate VI
-
Dissolve 5g of Intermediate V in tetrahydrofuran.
-
Add 2g of pyridine, followed by 2.4g of methylsulfonyl chloride.
-
Heat the reaction to 50°C for 16 hours.
-
Cool to room temperature and add 6g of ammonia water.
-
Heat again to 50°C for 12 hours.
-
Monitor the reaction for completion.
-
Cool in an ice bath and adjust the pH to 7 with 1M HCl.
-
Add 100mL of water and extract three times with 100mL of ethyl acetate each time.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography (dichloromethane/methanol) to obtain Intermediate VI.
-
Reported Yield: 86%[1]
Step 6: Preparation of Final Impurity (Compound VII)
-
Dissolve 4g of Intermediate VI in acetonitrile.
-
Add 3.5g of potassium carbonate, followed by 1.5g of benzoyl chloride.
-
Heat the reaction to 60°C for 10 hours.
-
Monitor for completion of the starting material.
-
Evaporate the solvent.
-
Add 80mL of water and extract three times with 80mL of ethyl acetate each time.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography (ethyl acetate/n-hexane) to obtain the final product.
-
Reported Yield: 81.7%[1]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Intermediate I | Triethylamine | Toluene | 25 | 12 | 92 |
| 2 | Intermediate II | Acetic Acid | Methanol | 80 | 5 | 91 |
| 3 | Intermediate III | Potassium tert-butoxide | Methanol | 50 | 10 | 80 |
| 4 | Intermediate IV | Benzoyl Chloride, Base | Acetonitrile | 60 | 10-16 | Not specified in example |
| 5 | Intermediate V | Methylsulfonyl chloride, Pyridine, Ammonia water | Tetrahydrofuran | 50 | 16 + 12 | 86 |
| 6 | Intermediate VI | Benzoyl Chloride, Potassium Carbonate | Acetonitrile | 60 | 10 | 81.7 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
analytical method optimization for Sofosbuvir impurity profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method optimization of Sofosbuvir impurity profiling. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of Sofosbuvir and its impurities.
Q1: My Sofosbuvir peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue, especially with basic compounds like Sofosbuvir. A USP Tailing Factor (Tf) greater than 1.2 indicates significant tailing.[1] The primary causes and solutions are:
-
Secondary Silanol Interactions: Free, ionized silanol groups on the surface of silica-based columns (like C18) can interact with basic analytes, causing tailing.[2][3][4]
-
Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH to around 2-3 using an acidifier like trifluoroacetic acid (TFA) or formic acid.[1][2] This protonates the silanol groups, minimizing unwanted interactions.
-
Solution 2: Use End-Capped Columns: Employ modern, high-purity, end-capped columns or those with a polar-embedded phase. These columns have fewer accessible silanol groups, leading to better peak symmetry for basic compounds.[3]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][4]
-
Solution: Reduce the injection volume or dilute the sample. Ensure the injection solvent is similar in strength to the initial mobile phase to prevent peak distortion.[1]
-
-
Column Degradation or Contamination: Accumulation of matrix components or degradation of the stationary phase can cause peak shape issues.[1]
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, flush it with a strong solvent (e.g., 100% acetonitrile for reversed-phase). If performance doesn't improve, the column may need replacement.[1]
-
Q2: I am having difficulty resolving a known impurity from the main Sofosbuvir peak. What parameters should I adjust?
A2: Poor resolution is a critical issue in impurity profiling. The goal is to achieve baseline separation (Resolution > 1.5) for accurate quantification.
-
Optimize Mobile Phase Composition:
-
Solution 1: Adjust Organic Modifier Percentage: In reversed-phase HPLC, slightly decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and can improve the separation between closely eluting peaks.
-
Solution 2: Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve co-eluting peaks due to different solvent-analyte interactions.
-
-
Modify the Stationary Phase:
-
Solution: If resolution cannot be achieved on a standard C18 column, try a column with a different stationary phase chemistry, such as a Phenyl-Hexyl or a Cyano phase, which offer different selectivity.
-
-
Adjust Flow Rate and Temperature:
-
Solution: Decreasing the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time. Increasing the column temperature can also improve efficiency and change selectivity, but be mindful of the stability of Sofosbuvir and its impurities.[5]
-
Q3: My method is not sensitive enough to detect impurities at the required ICH qualification threshold (e.g., 0.1%). How can I improve sensitivity?
A3: The International Council for Harmonisation (ICH) guidelines require the identification of impurities above certain thresholds.[6] If your method lacks the required sensitivity, consider the following:
-
Optimize Detection Wavelength: Sofosbuvir has a UV maximum absorbance at approximately 260-261 nm.[7][8] Ensure your detector is set to this wavelength to maximize the signal for both the API and its structurally similar impurities.
-
Increase Injection Volume: A larger injection volume will increase the analyte mass on the column, leading to a larger peak area. However, be cautious of potential peak distortion and column overload.[1]
-
Use a More Sensitive Detector: If UV detection is insufficient, consider using a mass spectrometer (LC-MS). Mass spectrometry offers significantly higher sensitivity and specificity, which is invaluable for identifying and quantifying trace-level impurities.[9]
-
Improve Sample Preparation: Use solid-phase extraction (SPE) to concentrate the sample and remove matrix interferences, which can improve the signal-to-noise ratio.[3]
Q4: My retention times are shifting between injections. What could be the cause?
A4: Unstable retention times compromise method robustness and reproducibility.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. This is especially critical for gradient methods.
-
Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of volatile organic solvents. Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Pump and System Issues: Fluctuations in pump pressure can indicate leaks, air bubbles in the system, or faulty check valves. Degas the mobile phase and prime the pumps thoroughly.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention times.[10]
Data Presentation: Chromatographic Conditions
The following tables summarize typical starting conditions for RP-HPLC and UPLC methods used in Sofosbuvir impurity profiling. These should be considered as starting points for method development and optimization.
Table 1: Example RP-HPLC Method Parameters for Sofosbuvir Impurity Analysis
| Parameter | Condition | Reference |
| Column | Agilent Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm) | [8][11] |
| Mobile Phase | 0.1% Trifluoroacetic Acid in Water:Acetonitrile (50:50 v/v) | [8][11] |
| Mode | Isocratic | [8][11] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection (UV) | 260 nm | [8][11][12] |
| Column Temp. | 35 °C | [10] |
| Injection Vol. | 20 µL | [12] |
Table 2: Example UPLC Method Parameters for Sofosbuvir Analysis
| Parameter | Condition | Reference |
| Column | Waters Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) | [13] |
| Mobile Phase | A: 5 mM Ammonium Formate (pH 3.5)B: Acetonitrile(60:40 v/v A:B) | [13] |
| Mode | Isocratic | [13] |
| Flow Rate | 0.2 mL/min | [13] |
| Detection (UV) | 261 nm | [13] |
| Column Temp. | Ambient | |
| Injection Vol. | 5 µL |
Experimental Protocols
Protocol 1: Forced Degradation Study of Sofosbuvir
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[14] Sofosbuvir is known to degrade under acidic, basic, and oxidative conditions.[5][7]
Objective: To generate degradation products of Sofosbuvir to ensure they are well-separated from the main peak and other impurities by the developed HPLC method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Sofosbuvir (e.g., 1000 µg/mL) in methanol.[7]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Analysis: Inject the stressed samples into the HPLC/UPLC system and analyze the chromatograms. The method is considered "stability-indicating" if the degradation product peaks are adequately resolved from the Sofosbuvir peak and from each other.
Visualizations
The following diagrams illustrate key workflows and logical relationships in method development and troubleshooting.
Caption: General workflow for analytical method development.
Caption: Decision tree for troubleshooting poor peak resolution.
Caption: Logical relationships between key HPLC parameters.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jmpas.com [jmpas.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pnrjournal.com [pnrjournal.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for Sofosbuvir Impurity G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of Sofosbuvir impurity G, a known diastereomer of the active pharmaceutical ingredient. The information presented is based on established methodologies and adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines. This document aims to assist researchers and analytical scientists in selecting and implementing a suitable method for the quality control of Sofosbuvir.
Introduction to this compound
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C. As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound is a diastereomer of Sofosbuvir, identified with the CAS number 1337482-15-1. Its effective separation and quantification are essential for the quality control of Sofosbuvir drug substance and drug product.
Method Comparison
This section compares two validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the determination of Sofosbuvir and its related impurities, with a focus on the quantification of impurity G. While specific validation data for impurity G is not always reported separately in all published literature, the presented methods have demonstrated the capability to separate and quantify impurities in Sofosbuvir, including diastereomers.
Table 1: Comparison of Validated RP-HPLC Methods for Sofosbuvir Impurity Analysis
| Parameter | Method 1: Isocratic RP-HPLC | Method 2: Gradient RP-HPLC |
| Chromatographic Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm | Kromasil 100 C18, 250 × 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50 v/v) | A: Buffer solution:Acetonitrile (97.5:2.5 v/v)B: Acetonitrile:Isopropyl alcohol:Methanol:Water (60:20:10:10 v/v/v/v) |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 260 nm | 263 nm |
| Column Temperature | Ambient | 25°C |
| Injection Volume | Not Specified | 10 µL |
| Linearity Range (Impurity) | 10-30 μg/mL (for a process-related impurity) | 0.5–7.5 ppm (for general impurities) |
| LOD (Impurity) | 0.03% (0.12 μg) (for a process-related impurity) | 0.1 µg/mL (for general impurities) |
| LOQ (Impurity) | 1.50% (0.375 μg) (for a process-related impurity) | 0.5 µg/mL (for general impurities) |
| Accuracy (% Recovery) | Not explicitly stated for a specific impurity | 90.2–113.9% (for general impurities) |
| Precision (%RSD) | 0.043 (for a process-related impurity) | Not explicitly stated for a specific impurity |
Note: The data for Method 1 is for a "phosphoryl impurity" and for Method 2 is for general impurities, as specific data for Impurity G was not detailed in the cited literature. These methods, however, are suitable for adaptation and validation for Impurity G.
Experimental Protocols
Method 1: Isocratic RP-HPLC
This method is designed for the estimation of Sofosbuvir and its process-related impurities.[1][2]
1. Instrumentation:
-
A liquid chromatograph equipped with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm.
-
Mobile Phase: A filtered and degassed mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Column Temperature: Ambient.
3. Standard and Sample Preparation:
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Standard Solution: Prepare a standard solution of Sofosbuvir and the impurity of interest (e.g., Impurity G) of a known concentration in the diluent.
-
Sample Solution: Accurately weigh and dissolve the Sofosbuvir sample in the diluent to achieve a desired concentration.
4. Validation Parameters (as per ICH guidelines):
-
Specificity: The method should be able to resolve the impurity peak from the main drug peak and other potential impurities. This can be confirmed by analyzing stressed samples (acid, base, oxidation, thermal, and photolytic degradation).
-
Linearity: A series of solutions of the impurity standard are prepared over a specified concentration range (e.g., LOQ to 150% of the specification limit). A linear relationship should be established between the peak area and the concentration.
-
Accuracy: Determined by the recovery of a known amount of impurity spiked into a sample matrix.
-
Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) of the results should be within acceptable limits.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
Method 2: Gradient RP-HPLC
This stability-indicating method is suitable for the determination of related substances in Sofosbuvir tablet dosage forms.
1. Instrumentation:
-
A reverse-phase high-performance liquid chromatograph with a UV detector.
-
Data handling system.
2. Chromatographic Conditions:
-
Column: Kromasil 100 C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase A: A mixture of buffer solution and acetonitrile (97.5:2.5 v/v).
-
Mobile Phase B: A mixture of acetonitrile, isopropyl alcohol, methanol, and purified water (60:20:10:10 v/v/v/v).
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of all impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 263 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a solution containing known concentrations of Sofosbuvir and its impurities in the mobile phase.
-
Sample Solution: Extract the drug and its impurities from the tablet dosage form using a suitable solvent system.
4. Validation Parameters (as per ICH guidelines):
-
The validation of this method would follow the same principles as Method 1, covering specificity, linearity, accuracy, precision, LOD, and LOQ for each specified impurity, including Impurity G. Forced degradation studies are crucial to demonstrate the stability-indicating nature of the method.
Visualization of Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation as per ICH guidelines.
Caption: Workflow for Analytical Method Validation as per ICH Guidelines.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is dependent on the specific requirements of the analysis, such as the sample matrix and the desired level of sensitivity. Both isocratic and gradient RP-HPLC methods can be effectively validated to meet the stringent requirements of regulatory bodies. It is imperative that any chosen method undergoes a thorough validation process as outlined by the ICH to ensure reliable and accurate results for the quality control of Sofosbuvir. Researchers are encouraged to use the information in this guide as a starting point for developing and validating their own specific methods for this compound.
References
A Comparative Analysis of Sofosbuvir Impurity G and Impurity H
A deep dive into the physicochemical properties, analytical separation, and toxicological profiles of two key diastereomeric impurities of the antiviral drug Sofosbuvir.
In the landscape of antiviral therapeutics, the purity of active pharmaceutical ingredients (APIs) is paramount to ensure both efficacy and patient safety. Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is no exception. During its synthesis and storage, various impurities can arise, among which are the diastereomeric impurities G and H. This guide provides a comprehensive comparative analysis of these two impurities, offering valuable insights for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Diastereomers
Sofosbuvir impurity G and impurity H are diastereomers, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. This subtle structural difference can, however, lead to variations in their physicochemical properties.
| Property | This compound | Sofosbuvir Impurity H | Reference |
| Molecular Formula | C22H29FN3O9P | C22H29FN3O9P | [1][2] |
| Molecular Weight | 529.45 g/mol | 529.45 g/mol | [1][2] |
| Appearance | White to off-white solid | Data not available | [1] |
| Solubility | Soluble in DMSO | Data not available | [1] |
| Melting Point | Data not available | Data not available |
Analytical Separation and Characterization: Distinguishing the Indistinguishable
The structural similarity of diastereomers like Impurity G and H poses a significant challenge for their separation and quantification. Advanced analytical techniques are required to resolve these closely related compounds.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of pharmaceutical impurities. For diastereomers, chiral chromatography, often a subset of HPLC or Supercritical Fluid Chromatography (SFC), is typically employed. While general HPLC methods for Sofosbuvir and its related substances are documented, specific methods detailing the separation of Impurity G and H are not extensively published. The development of a robust chiral separation method is crucial for the accurate monitoring and control of these impurities.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the specific stereochemistry of molecules. While detailed comparative NMR data for Impurity G and H is scarce, 1H and 31P NMR are critical for confirming the identity and structure of each diastereomer. Subtle differences in the chemical shifts and coupling constants in their NMR spectra would be the key identifiers to distinguish between the two.
Toxicological Profile: Assessing the Risk
The toxicological evaluation of any impurity is a critical step in drug development to ensure patient safety. Currently, there is a lack of specific public data on the comparative toxicity of this compound and impurity H.
In the absence of direct comparative studies, in-silico toxicity prediction models can provide initial insights into the potential toxicological endpoints of these impurities. Such models analyze the chemical structure of a compound to predict its potential for various types of toxicity, including genotoxicity, carcinogenicity, and reproductive toxicity. However, these predictions must be followed up with in-vitro and in-vivo toxicological studies to confirm the findings.
General cytotoxicity studies on Sofosbuvir have been conducted using cell lines such as HepG2, a human liver cancer cell line. Similar studies specifically comparing the cytotoxic effects of Impurity G and Impurity H would be invaluable in understanding their relative risk profiles.
Experimental Protocols
To facilitate further research, detailed experimental protocols for key analytical techniques are provided below.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) for the Separation of Sofosbuvir Diastereomers
This protocol provides a general framework for developing a chiral HPLC method for separating diastereomeric impurities like G and H. Optimization of the mobile phase, stationary phase, and other chromatographic conditions is essential.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak or Chiralcel). The selection of the appropriate CSP is critical and may require screening of different columns.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents needs to be optimized to achieve adequate separation. The addition of a small amount of an acidic or basic additive may also be necessary to improve peak shape.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where Sofosbuvir and its impurities show significant absorbance (e.g., around 260 nm).
-
Sample Preparation: Dissolve the sample containing Sofosbuvir and its impurities in a suitable solvent, ensuring compatibility with the mobile phase.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This protocol outlines the general procedure for acquiring and analyzing NMR spectra to characterize and differentiate between Impurity G and H.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the purified impurity in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Experiments:
-
1H NMR: Provides information about the proton environment in the molecule. Key differences in chemical shifts and coupling constants, particularly around the chiral centers, will help in distinguishing the diastereomers.
-
13C NMR: Provides information about the carbon skeleton of the molecule.
-
31P NMR: As Sofosbuvir and its impurities are phosphoramidates, 31P NMR is a crucial experiment to probe the environment around the phosphorus atom, which is a chiral center.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for assigning the proton and carbon signals and confirming the overall structure and stereochemistry.
-
-
Data Analysis: A detailed comparison of the NMR spectra of both impurities will be required to identify the specific structural differences.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of Sofosbuvir impurities G and H.
Caption: Logical relationship between Sofosbuvir and its diastereomeric impurities G and H.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Sofosbuvir Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of impurities in Sofosbuvir. The objective is to offer a detailed overview of experimental protocols and performance data to aid in the selection and cross-validation of analytical techniques for quality control and drug development purposes.
Comparative Analysis of Analytical Methods
The determination of impurities in Sofosbuvir, a key active pharmaceutical ingredient (API) in the treatment of Hepatitis C, is critical for ensuring its safety and efficacy. Several analytical techniques have been developed and validated for this purpose, with Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most prominent. This section summarizes the key performance characteristics of these methods based on published literature.
A review of various analytical methods reveals that both HPLC and UPLC techniques are widely used for the analysis of Sofosbuvir and its related substances.[1] HPLC-based methods with UV/Vis spectrophotometric, fluorescence, and mass spectrometric detection are the most common.[1][2]
Data Summary
The following table summarizes the quantitative performance data from various validated analytical methods for Sofosbuvir and its impurities. This allows for a direct comparison of their key validation parameters.
| Parameter | Method 1: RP-HPLC [3][4] | Method 2: RP-HPLC [5] | Method 3: UPLC [6] | Method 4: RP-HPLC [7] |
| Analyte(s) | Sofosbuvir & Phosphoryl Impurity | Sofosbuvir & Velpatasvir Impurities | Sofosbuvir & Degradation Products | Sofosbuvir |
| Linearity Range | Sofosbuvir: 160-480 μg/ml; Impurity: 10-30 μg/ml[3][4] | LOQ - 150% of target concentration | Not explicitly stated | 320-480 μg/mL |
| Correlation Coefficient (R²) | > 0.999[3] | Not explicitly stated | Not explicitly stated | 0.9993 |
| Limit of Detection (LOD) | Sofosbuvir: 0.01% (0.04 μg); Impurity: 0.03% (0.12 μg)[3][4] | Not explicitly stated | Not explicitly stated | 1.5 µg/ml |
| Limit of Quantification (LOQ) | Sofosbuvir: 0.50% (0.125 μg); Impurity: 1.50% (0.375 μg)[3][4] | Not explicitly stated | Not explicitly stated | 4.7 µg/mL |
| Accuracy (% Recovery) | Not explicitly stated | Demonstrated at LOQ - 150% level | 99.62% - 99.73% | 99.1-99.9% |
| Precision (%RSD) | Sofosbuvir: 1.741; Impurity: 0.043[3][4] | Spiked impurities at specification level | Not explicitly stated | < 2% |
| Retention Time (min) | Sofosbuvir: 3.674; Impurity: 5.704[3][4] | Sofosbuvir: ~48.0; Velpatasvir: ~78.8 | Not explicitly stated | 2.351 |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. This section outlines the experimental protocols for the key methods cited in this guide.
Method 1: RP-HPLC for Sofosbuvir and Phosphoryl Impurity[3][4]
-
Instrumentation : Liquid chromatographic system with a UV detector and LC solution software.
-
Column : Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm.
-
Mobile Phase : 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile.
-
Elution Mode : Isocratic.
-
Flow Rate : Not specified.
-
Detection : UV at 260.0 nm.
-
Temperature : Ambient.
-
Sample Preparation : Standard solutions of the drug and impurity were prepared by dissolving 400 mg of Sofosbuvir and 25 mg of phosphoryl impurity in 100 ml of diluent (water:acetonitrile 50:50). A 5 ml aliquot of this solution was further diluted to 50 ml with the diluent.
Method 2: RP-HPLC for Sofosbuvir and Velpatasvir Related Substances[5][8]
-
Instrumentation : Agilent 1200 series with UV and PDA Detector.
-
Column : Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A : Buffer solution (0.6% Trifluoroacetic acid in water, pH adjusted to 2.2±0.05) : Acetonitrile (95:5 v/v).
-
Mobile Phase B : Purified water, methanol, and acetonitrile in the ratio of (20:30:50 v/v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : 263 nm for Sofosbuvir and 320 nm for Velpatasvir.
-
Column Temperature : 35°C.
-
Vial Thermostat Temperature : 25°C.
Method 3: UPLC for Sofosbuvir and its Forced Degradation Products[6]
-
Instrumentation : UPLC system with mass supported auto purification system.
-
Column : X-Bridge C18 (100 × 4.6) mm 2.5 µ.
-
Forced Degradation : The drug was subjected to thermal, hydrolytic (acidic and basic), oxidative, and photolytic stress conditions as per ICH guidelines. For instance, for base degradation, 200 mg of Sofosbuvir was dissolved in 5 mL of 0.5 N NaOH solution. For oxidative degradation, 200 mg of the sample was dissolved in 5 mL of 30% H₂O₂ at 80°C for two days.
-
Characterization : Degradation products were characterized by NMR techniques (¹H NMR, D₂O Exchange, ¹³C NMR, ³¹P NMR, ¹⁹F NMR, HSQC and HMBC) and HRMS experiments.
Method 4: RP-HPLC for Sofosbuvir Tablets[7]
-
Instrumentation : Waters 2695 with PDA detector.
-
Column : Agilent C18 4.5×100 mm 3.0 µm.
-
Mobile Phase : 60:40 of Methanol: Water.
-
Flow Rate : 1.0 ml/min.
-
Detection : UV at 235 nm.
Visualization of Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for the determination of Sofosbuvir impurities. This process ensures that both methods provide comparable and reliable results.
References
- 1. Analytical and Bioanalytical Methods for the Quantification of the Nucleotide Polymerase Inhibitor - Sofosbuvir: A Critical Review (2015-2021) | Bentham Science [benthamscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. jmpas.com [jmpas.com]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of Sofosbuvir Impurity G Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Analytical Methods
The primary analytical technique for the separation and quantification of Sofosbuvir and its impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods offer high resolution and sensitivity for impurity profiling. Below is a summary of performance data from published studies.
| Parameter | Method 1 (RP-HPLC) | Method 2 (UPLC) | Method 3 (RP-HPLC) |
| Chromatographic Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[3] | Not Specified | Hypersil C18, 4.6 x 150mm, 5µm[4] |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50 v/v)[3] | Methanol:Water with 0.1% Formic acid (50:50 v/v)[5] | Acetonitrile:Water (70:30 v/v)[4] |
| Detection Wavelength | 260 nm[3] | Not Specified | 230 nm[4] |
| Flow Rate | Not Specified | 1.0 mL/min[5] | 1.0 mL/min[4] |
| Linearity Range (Impurity) | 10-30 µg/ml[3] | Not Specified for Impurity G | Not Specified for Impurity G |
| Limit of Detection (LOD) | 0.03% (0.12 µg) for a related impurity[3] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 1.50% (0.375 µg) for a related impurity[3] | Not Specified | Not Specified |
| Retention Time (Sofosbuvir) | 3.674 min[3] | Not Specified | 3.863 min[4] |
| Retention Time (Impurity) | 5.704 min (for a related phosphoryl impurity)[3] | Not Specified | Not Specified |
Note: The data presented is based on studies analyzing Sofosbuvir and its process-related or degradation impurities. Specific data for Impurity G is limited, and the performance for a "phosphoryl impurity" is used as a surrogate from one of the studies.
Experimental Protocols
Below are detailed experimental methodologies from the cited literature that can be adapted for the analysis of Sofosbuvir impurity G.
Method 1: RP-HPLC for Sofosbuvir and a Process-Related Impurity[3]
-
Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v).
-
Detector: UV detector set at a wavelength of 260 nm.
-
Sample Preparation: A stock solution of Sofosbuvir (e.g., 100 µg/mL) is prepared by dissolving the appropriate amount in the mobile phase. Calibration standards for the impurity are prepared by diluting a stock solution to concentrations ranging from 10-30 µg/ml.
-
Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms.
Method 2: Forced Degradation Study using LC-ESI-MS[5]
-
Chromatographic System: A C18 column with ESI-MS detection in both positive and negative ionization modes.
-
Mobile Phase: A gradient mixture of methanol and water containing 0.1% formic acid. The initial proportion was 50:50 (v/v).
-
Sample Preparation for Forced Degradation:
-
Acid Decomposition: Reflux the Sofosbuvir solution in 0.1 N HCl at 70°C for 6 hours.
-
Alkaline Decomposition: Expose the Sofosbuvir solution to an alkaline condition to observe degradation.
-
Oxidative Degradation: Treat the Sofosbuvir solution with H2O2.
-
Photochemical Stability: Expose a stock solution (1000 µg/mL) to direct sunlight for 21 days.
-
Thermal Stability: Expose a stock solution (1000 µg/mL) to a temperature of 50°C for 21 days.
-
-
Analysis: Inject the stressed samples into the LC-MS system to identify degradation products.
Method 3: RP-HPLC for Simultaneous Estimation of Sofosbuvir and Velpatasvir[4]
-
Chromatographic System: Hypersil C18 column (4.6 x 150mm, 5µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water in the ratio of 70:30 % v/v.
-
Flow Rate: 1.0 ml/min.
-
Detector: UV detector set at 230 nm.
-
Linearity: The linearity for Sofosbuvir was established in the range of 20-100 µg/ml.
-
Analysis: The method was validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Proposed Inter-Laboratory Comparison Workflow
An inter-laboratory study is crucial for establishing the reproducibility and robustness of an analytical method.[6] The following workflow is proposed for a comparative study of this compound analysis.
Caption: Proposed workflow for an inter-laboratory comparison study of this compound analysis.
This structured approach ensures that all participating laboratories perform the analysis under uniform conditions, allowing for a meaningful comparison of results and a thorough assessment of the analytical method's performance across different laboratory environments. The statistical analysis of the collected data will highlight the method's reproducibility and identify any potential areas for improvement.[7]
References
A Comparative Guide to Stability-Indicating UPLC Methods for Sofosbuvir Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Sofosbuvir, a key antiviral drug for the treatment of Hepatitis C. The following sections detail experimental protocols, present comparative data on method validation parameters, and summarize the outcomes of forced degradation studies. This information is intended to assist researchers and analytical scientists in selecting and implementing a suitable UPLC method for their specific needs.
Introduction to Sofosbuvir and the Need for Stability-Indicating Methods
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication.[1] Ensuring the stability of Sofosbuvir in pharmaceutical formulations is critical for its safety and efficacy. Stability-indicating analytical methods are crucial as they can accurately quantify the drug in the presence of its degradation products, which may form during manufacturing, storage, or administration.[2][3] Ultra-Performance Liquid Chromatography (UPLC) has emerged as a preferred technique for this purpose due to its high resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC).[4]
Comparative Analysis of Validated UPLC Methods
Several stability-indicating UPLC methods have been developed and validated for the determination of Sofosbuvir in bulk drug and pharmaceutical dosage forms.[2][5] The following tables summarize the key chromatographic conditions and validation parameters from published studies, offering a clear comparison to aid in method selection.
Table 1: Chromatographic Conditions of Validated UPLC Methods for Sofosbuvir
| Parameter | Method 1 | Method 2 (in combination with Velpatasvir) | Method 3 (in combination with Daclatasvir) |
| Column | Phenomenex Kinetex 2.6 μm C18 100 A[2] | Acquity UPLC HSS C18, 2.1 × 100 mm, 1.8µ[6] | Waters® Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)[4] |
| Mobile Phase | 0.1% Ortho-phosphoric acid in water: Methanol (40:60% v/v), pH 3.5[2] | Orthophosphoric acid buffer: Acetonitrile (45:55)[6] | Ammonium formate (pH 3.5; 5 mM): Acetonitrile (60:40 v/v)[4] |
| Flow Rate | 1.0 mL/min[2] | 0.2 mL/min[6] | 0.2 mL/min[4] |
| Detection Wavelength | 260 nm[2][5] | 250 nm[6] | 261 nm[4] |
| Retention Time | Not specified | 1.425 min[6] | 1.123 min[4] |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method 1 | Method 2 (in combination with Velpatasvir) | Method 3 (in combination with Daclatasvir) |
| Linearity Range (µg/mL) | 1-20[2] | Not specified | 25-6400 ng/mL[4] |
| Correlation Coefficient (r²) | >0.999[5] | 0.9992[6] | Not specified |
| Accuracy (% Recovery) | Not specified | Within acceptance limits[6] | % bias ranging between -10.0 to 7.2[4] |
| Precision (%RSD) | <2[5] | Within acceptance limits[6] | Intraday: 3.8-9.6, Interday: 5.1-9.3[4] |
| LOD (µg/mL) | Not specified | Not specified | Not specified |
| LOQ (µg/mL) | Not specified | Not specified | 25 ng/mL[4] |
Forced Degradation Studies: A Summary of Sofosbuvir's Stability Profile
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[3] Sofosbuvir has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress.[3][7][8]
The results indicate that Sofosbuvir is susceptible to degradation under acidic and alkaline conditions, with significant degradation observed.[7] Some degradation has also been reported under oxidative conditions.[7] The drug is found to be relatively stable under neutral, thermal, and photolytic stress conditions.[8] The developed UPLC methods were able to effectively separate the degradation products from the parent drug, confirming their stability-indicating capability.[3][7]
Table 3: Summary of Forced Degradation Studies of Sofosbuvir
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 1N HCl, 80°C, 10 h reflux[7] | Significant degradation (8.66%)[7] |
| Alkaline Hydrolysis | 0.5N NaOH, 60°C, 24 h[7] | Significant degradation (45.97%)[7] |
| Oxidative Degradation | 30% H₂O₂, 80°C, 2 days[7] | Minor degradation (0.79%)[7] |
| Thermal Degradation | Heat | Generally stable[8] |
| Photolytic Degradation | UV light (254 nm), 24 h[7] | Generally stable[8] |
Experimental Protocols
This section provides a detailed methodology for a representative stability-indicating UPLC method for Sofosbuvir analysis.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to a specific amount of Sofosbuvir into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection.
Chromatographic Conditions
The chromatographic analysis is performed using a UPLC system equipped with a photodiode array detector. The specific conditions are detailed in Table 1.
Method Validation Protocol
The developed UPLC method should be validated according to ICH guidelines, evaluating the following parameters:
-
System Suitability: Inject replicate injections of a standard solution to ensure the chromatographic system is performing adequately. Parameters like theoretical plates, tailing factor, and %RSD of peak areas are evaluated.
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is evaluated through forced degradation studies.
-
Linearity: Analyze a series of solutions with different concentrations of Sofosbuvir to demonstrate a linear relationship between the concentration and the peak area.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Workflow
The following diagram illustrates the typical workflow for the validation of a stability-indicating UPLC method for Sofosbuvir.
Caption: Workflow for UPLC Method Validation.
Alternative Analytical Methods
While UPLC is a powerful technique, other analytical methods have also been employed for the analysis of Sofosbuvir. These include:
-
High-Performance Liquid Chromatography (HPLC): The most common alternative, offering good resolution and sensitivity.[1][9]
-
High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique that can be used for the simultaneous analysis of multiple samples.[2]
-
UV-Visible Spectrophotometry: A simpler and more cost-effective method, but it lacks the specificity of chromatographic techniques, especially for stability-indicating assays.[10]
-
Capillary Electrophoresis (CE): A high-efficiency separation technique that can be an alternative to liquid chromatography.[11]
-
LC-MS/MS: Offers very high sensitivity and selectivity, particularly useful for bioanalytical studies and the identification of unknown degradation products.[12]
The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the complexity of the sample matrix.
Conclusion
The validated stability-indicating UPLC methods discussed in this guide offer reliable and efficient means for the quantitative analysis of Sofosbuvir in the presence of its degradation products. The provided comparative data on chromatographic conditions and validation parameters, along with the summary of forced degradation studies, serves as a valuable resource for researchers and analytical scientists in the pharmaceutical industry. The selection of an appropriate method should be based on the specific analytical needs, available instrumentation, and regulatory requirements.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. journalajacr.com [journalajacr.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. A Validated Stability Indicating UPLC Method for Simultaneous Determination and Degradation studies of Sofosbuvir and Velpatasvir in Pharmaceutical Dosage Forms - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Analytical and Bioanalytical Methods for the Quantification of th...: Ingenta Connect [ingentaconnect.com]
- 10. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Forced Degradation of Sofosbuvir: A Comparative Analysis Under Stress Conditions
For researchers, scientists, and drug development professionals, understanding the stability of a drug substance under various stress conditions is paramount for ensuring its quality, safety, and efficacy. This guide provides an objective comparison of the forced degradation of Sofosbuvir, a direct-acting antiviral agent for the treatment of Hepatitis C, under different stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Sofosbuvir has been subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, to identify its degradation pathways and develop stability-indicating analytical methods. The following sections present a compilation of experimental data, detailed methodologies, and a visual representation of the experimental workflow to facilitate a comprehensive understanding of Sofosbuvir's stability profile.
Comparative Degradation of Sofosbuvir
The stability of Sofosbuvir varies significantly under different stress conditions. The drug is particularly susceptible to degradation in alkaline and acidic environments, with considerable degradation also observed under oxidative stress. In contrast, Sofosbuvir demonstrates notable stability under thermal and photolytic conditions. The quantitative data from various studies are summarized in the table below for a clear comparison of the extent of degradation.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Degradation Products (DPs) | Reference |
| Acid Hydrolysis | 1 N HCl | 10 hours | 80°C (reflux) | 8.66 | 1 | [1] |
| 0.1 N HCl | 26 hours | Room Temperature | 18.87 | Not Specified | [2] | |
| 0.1 N HCl | 6 hours | 70°C | 23 | 1 | [3][4] | |
| Alkaline Hydrolysis | 0.5 N NaOH | 24 hours | 60°C | 45.97 | 2 | [1] |
| 0.1 N NaOH | 10 hours | 70°C | 50 | 1 | [3][4] | |
| Oxidative Degradation | 30% H₂O₂ | 2 days | 80°C | Slight | 1 | [1] |
| 30% H₂O₂ | 26 hours | Room Temperature | 17.21 | Not Specified | [2] | |
| 3% H₂O₂ | 7 days | Not Specified | 19.02 | 1 | [3][4] | |
| Thermal Degradation | Dry Heat | 21 days | 50°C | No degradation | 0 | [3] |
| Dry Heat | 24 hours | 110°C | Degradation Observed | Not Specified | [5] | |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Not Specified | No degradation | 0 | [1] |
| Sunlight | 21 days | Not Specified | No degradation | 0 | [3] | |
| Neutral Hydrolysis | Water | 26 hours | Room Temperature | Not Specified | Not Specified | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the forced degradation studies of Sofosbuvir.
Acid Hydrolysis
-
Method 1: 200 mg of Sofosbuvir was dissolved in 5 mL of 1 N HCl solution and refluxed for 10 hours. The resulting solution was then neutralized with an ammonium bicarbonate solution and lyophilized to obtain a crude solid sample, which was subsequently dissolved in the mobile phase for analysis.[1]
-
Method 2: A solution of Sofosbuvir in 0.1 N HCl was refluxed at 70°C for 6 hours.[3][4]
-
Method 3: To 1 ml of a 1000 µg/ml stock solution of Sofosbuvir, 1 ml of 0.1 N HCl was added. The solution was kept for 26 hours at room temperature before being diluted for analysis.[2]
Alkaline Hydrolysis
-
Method 1: 200 mg of Sofosbuvir was dissolved in 5 mL of 0.5 N NaOH solution and maintained at 60°C for 24 hours. The degraded sample was then neutralized with HCl solution, and the resultant solution was evaporated to get a free solid, which was dissolved in the mobile phase for analysis.[1]
-
Method 2: A solution of Sofosbuvir in 0.1 N NaOH was refluxed for 10 hours at 70°C.[3][4]
Oxidative Degradation
-
Method 1: 200 mg of the sample was dissolved in 5 mL of 30% H₂O₂ and kept at 80°C for two days. The resulting solution was evaporated to obtain a solid, which was then dissolved in the mobile phase.[1]
-
Method 2: Oxidative degradation was performed using 3% hydrogen peroxide for 7 days.[3][4]
-
Method 3: To 1 ml of a 1000 µg/ml stock solution of Sofosbuvir, 1 ml of 30% H₂O₂ was added and kept for 26 hours at room temperature before dilution and analysis.[2]
Thermal Degradation
-
Method 1: Sofosbuvir was exposed to a temperature of 50°C for 21 days.[3]
-
Method 2: A sample of Sofosbuvir was placed in a Petri dish and kept in a hot air oven at 110°C for 24 hours.[5]
Photolytic Degradation
-
Method 1: The dry drug was exposed to UV light at 254 nm for 24 hours.[1]
-
Method 2: Sofosbuvir was exposed to sunlight for 21 days.[3]
Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies of a drug substance like Sofosbuvir.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. ijpbs.com [ijpbs.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. thepharmajournal.com [thepharmajournal.com]
A Comparative Guide to Qualifying Sofosbuvir Impurity G Reference Standards
For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir are critical for ensuring drug safety and efficacy. Sofosbuvir Impurity G, a diastereomer of the parent drug, is one such critical impurity that requires a well-characterized reference standard for analytical testing. This guide provides a comparative overview of commercially available this compound reference standards, details the essential experimental protocols for their qualification, and offers a logical workflow for this process.
Comparison of this compound Reference Standards
The selection of a suitable reference standard is paramount for achieving accurate and reproducible analytical results. While a comprehensive head-to-head comparison requires obtaining Certificates of Analysis (CoAs) directly from suppliers, the following table summarizes the typical information and available data from prominent vendors of this compound reference standards. Researchers are encouraged to request specific CoAs for the latest batch information.
| Parameter | Supplier A (e.g., MedchemExpress) | Supplier B (e.g., SynThink) | Supplier C (e.g., BOC Sciences) |
| Product Name | This compound | This compound | This compound |
| CAS Number | 1337482-15-1 | 1337482-15-1 | 1337482-15-1 |
| Molecular Formula | C₂₂H₂₉FN₃O₉P | C₂₂H₂₉FN₃O₉P | C₂₂H₂₉FN₃O₉P |
| Molecular Weight | 529.45 | 529.45 | 529.45 |
| Purity (by HPLC) | >98% (Typical for their impurities, specific CoA should be requested)[1] | >95% (Stated commitment, specific CoA required)[2] | ≥95% (Stated for many impurities, specific CoA required)[] |
| Analytical Data Provided | CoA, HNMR, CNMR, HPLC, LCMS (Often available for similar products)[1] | CoA with 1H-NMR, Mass, and HPLC Purity data is typically provided.[2][4] | CoA, HPLC, LC-MS, IR, UV-Vis, 1HNMR, 13CNMR are offered for identity confirmation.[][] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[7] | Room temperature in continental US; may vary elsewhere.[8] | Store at -20°C.[9] |
| Documentation | Safety Data Sheet (SDS), Certificate of Analysis (CoA) | Certificate of Analysis (CoA), Technical Data Sheet | Certificate of Analysis (CoA), Material Safety Data Sheet (MSDS) |
Note: The purity values and available analytical data are based on information for similar products or general statements from the suppliers. It is crucial to obtain a lot-specific Certificate of Analysis for any reference standard to get precise data.
Experimental Workflow for Qualification
The qualification of a new batch of a reference standard is a systematic process to ensure its identity, purity, and suitability for its intended analytical use.
Experimental Protocols
Detailed methodologies are essential for the consistent and accurate qualification of reference standards. Below are protocols for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from established protocols for Sofosbuvir and its impurities.[]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.[]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram for a sufficient time to elute all components.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure of a reference standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
³¹P NMR: Crucial for phosphorus-containing compounds like Sofosbuvir and its impurities.[11]
-
¹⁹F NMR: Important for fluorine-containing compounds.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between atoms and confirm the detailed structure.
-
-
Procedure: Acquire the spectra using standard parameters. The chemical shifts, coupling constants, and integrations should be consistent with the proposed structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight of the reference standard.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Technique: Electrospray ionization (ESI) is commonly used.
-
Mode: Positive or negative ion mode, depending on the compound's properties.
-
Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 1-10 µg/mL) in a suitable solvent like acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to aid ionization.
-
Procedure: Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion should correspond to the theoretical molecular weight of this compound.
Signaling Pathway Diagram
While this compound is an impurity and not an active drug with a signaling pathway, the mechanism of action of the parent drug, Sofosbuvir, is relevant to its context. Sofosbuvir is a prodrug that is metabolized to its active triphosphate form, which then inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.
By following a rigorous qualification process and utilizing well-defined analytical methods, researchers can ensure the quality and reliability of their this compound reference standards, leading to more accurate and defensible analytical data in the development of safe and effective pharmaceuticals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
comparative study of different detectors for Sofosbuvir impurity analysis
For researchers, scientists, and drug development professionals, the accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir is critical for ensuring drug safety and efficacy. The choice of detector coupled with High-Performance Liquid Chromatography (HPLC) is a pivotal decision in the development of analytical methods for impurity profiling. This guide provides a comparative study of the most commonly employed detectors—Ultraviolet (UV), Photodiode Array (PDA), and Mass Spectrometry (MS)—for the analysis of Sofosbuvir impurities, supported by experimental data and detailed methodologies.
Overview of Detector Technologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying components in a mixture.[1] The detector's role is to identify and measure the concentration of these separated components as they elute from the HPLC column. The selection of an appropriate detector depends on the physicochemical properties of the impurities and the analytical objective, such as routine quality control or characterization of unknown degradation products.[2]
-
UV/Vis Detectors: These are the most common detectors used in HPLC.[2] They measure the absorbance of light at a specific wavelength by the analyte. For Sofosbuvir and its impurities, which contain chromophores, UV detection is a robust and cost-effective option.[3][4] The typical wavelength for detecting Sofosbuvir is around 260 nm.[3][5][6]
-
Photodiode Array (PDA/DAD) Detectors: A PDA detector is a more advanced type of UV detector that can acquire absorbance data over a range of wavelengths simultaneously.[7] This provides three-dimensional data (absorbance vs. time vs. wavelength), which is invaluable for assessing peak purity and can help in the preliminary identification of compounds based on their UV-Vis spectra.[8][9]
-
Mass Spectrometry (MS) Detectors: MS detectors identify compounds by measuring their mass-to-charge ratio (m/z).[8] This technique offers exceptional sensitivity and specificity, making it the gold standard for identifying unknown impurities and elucidating their structures.[8][10] When coupled with HPLC (LC-MS), it provides definitive identification of separated components.[11]
Quantitative Performance Comparison
The performance of each detector can be evaluated based on several key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical performance of UV, PDA, and MS detectors in the context of Sofosbuvir impurity analysis.
| Performance Metric | UV Detector | PDA Detector | Mass Spectrometry (MS) Detector | Key Considerations |
| Principle | Measures absorbance at a single or few selectable wavelengths.[1] | Measures absorbance across a wide range of UV-Vis wavelengths simultaneously.[7] | Measures the mass-to-charge ratio (m/z) of ionized molecules.[8] | The choice depends on whether the goal is quantification of known impurities or identification of unknown ones. |
| Limit of Detection (LOD) | ~0.01% - 0.05% relative to the main component.[1][3] For a known phosphoryl impurity, an LOD of 0.03% has been reported.[3][5] | Similar to UV detectors.[7] | Significantly lower; can reach low ng/mL levels.[12] A reported LOQ for Sofosbuvir is 2 ng/mL.[12] | MS offers superior sensitivity, which is crucial for detecting trace-level genotoxic impurities. |
| Limit of Quantitation (LOQ) | ~0.05% - 0.15% relative to the main component.[1] For a known phosphoryl impurity, an LOQ of 1.50% has been reported.[3][5] | Similar to UV detectors.[7] | Can be as low as a few ng/mL.[12][13] A reported LOQ for Sofosbuvir is 2 ng/mL.[12] | Lower LOQ allows for accurate measurement of impurities at very low concentrations. |
| Linearity (R²) | Typically >0.999.[1][6] | Typically >0.999. | Typically >0.995.[13] | All detectors demonstrate excellent linearity, which is essential for accurate quantification. |
| Specificity | Good for quantifying known impurities with distinct retention times. Susceptible to co-elution.[1] | Excellent; provides spectral data to assess peak purity and resolve co-eluting peaks.[8][9] | Excellent; provides mass information for definitive identification.[8] | MS is the most specific, followed by PDA. UV is the least specific. |
| Application | Routine quality control, quantification of known impurities.[3][4] | Peak purity analysis, method development, quantification of known impurities.[14] | Identification of unknown impurities, structural elucidation, trace-level quantification.[8][10] | The application dictates the required level of sensitivity and specificity. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for Sofosbuvir impurity analysis using different detectors.
HPLC-UV Method for a Known Impurity
This method is suitable for the routine quantification of known process-related impurities, such as the phosphoryl impurity of Sofosbuvir.[3]
-
Chromatographic System: Agilent HPLC with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.[3]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[3]
-
Injection Volume: 20 µL.
-
Sample Preparation: A standard solution is prepared by dissolving a known amount of Sofosbuvir and its impurity in the diluent (water:acetonitrile 50:50).[3] Test samples from bulk drug or pharmaceutical formulations are prepared similarly.[3]
HPLC-PDA Method for Forced Degradation Studies
This method is employed to separate and assess the purity of degradation products formed under stress conditions.
-
Chromatographic System: UPLC system with a Photo Diode Array (PDA) detector.[14]
-
Column: X-Bridge BEH C18, 100 x 4.6 mm, 2.5 µm.[14]
-
Mobile Phase: Gradient elution with a mixture of a buffer and an organic solvent.
-
Detection: PDA detection at 260 nm to monitor Sofosbuvir and its degradation products.[14]
-
Forced Degradation: Sofosbuvir is subjected to stress conditions such as acid hydrolysis (e.g., 1N HCl at 80°C), base hydrolysis (e.g., 0.5N NaOH at 60°C), and oxidation (e.g., 30% H₂O₂ at 80°C) as per ICH guidelines.[14]
LC-MS/MS Method for Identification and Quantification
This highly sensitive and specific method is used for the definitive identification of impurities and for pharmacokinetic studies.[11][12]
-
Chromatographic System: UPLC coupled with a tandem mass spectrometer (MS/MS).[13]
-
Column: Gemini C18, 50 x 4.6 mm, 5 µm.[13]
-
Mobile Phase: A mixture of 0.5% formic acid and methanol (30:70, v/v).[13]
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. For Sofosbuvir, a common transition is m/z 530.098 → 243.02.[15]
-
Sample Preparation: For biological samples, a liquid-liquid extraction or protein precipitation step is typically required.[11][15]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of Sofosbuvir impurities, from sample preparation to data analysis.
Caption: Workflow for Sofosbuvir Impurity Analysis.
Conclusion
The choice of detector for Sofosbuvir impurity analysis is contingent on the specific analytical requirements.
-
UV detectors are well-suited for routine quality control applications where known impurities are quantified. They are reliable, cost-effective, and provide good sensitivity for chromophoric compounds like Sofosbuvir.[3][4]
-
PDA detectors offer the added advantage of spectral analysis, making them ideal for method development and for assessing the purity of chromatographic peaks, which is a critical aspect of stability-indicating methods.[7][8]
-
Mass Spectrometry detectors are indispensable for the identification of unknown impurities and degradation products.[8][10] Their superior sensitivity and specificity make them the preferred choice for trace-level analysis and for comprehensive impurity profiling during drug development.[12]
Ultimately, a multi-detector approach, often combining UV/PDA for quantification and MS for identification, provides the most comprehensive and robust strategy for ensuring the quality and safety of Sofosbuvir.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discoveryjournals.org [discoveryjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. assets.criver.com [assets.criver.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. fortunejournals.com [fortunejournals.com]
- 10. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. Quantification of sofosbuvir in human serum by liquid chromatography with negative ionization mass spectrometry using the parent peak and its source-induced fragment: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 15. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Sofosbuvir Impurity G
Immediate Safety and Hazard Profile
Understanding the potential hazards of a substance is the first step in safe handling and disposal. Although a specific Safety Data Sheet (SDS) for Sofosbuvir impurity G is not publicly available, the SDS for Sofosbuvir impurity D provides valuable insight into the potential hazards of structurally similar compounds.[3] Researchers should handle this compound with the assumption that it carries similar risks.
Key Hazard Information (Based on Sofosbuvir Impurity D)
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed.[3] | Wash skin thoroughly after handling.[3] |
| Very toxic to aquatic life with long lasting effects.[3] | Do not eat, drink or smoke when using this product.[3] |
| Avoid release to the environment.[3] | |
| IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] | |
| Collect spillage.[3] | |
| Dispose of contents/container to an approved waste disposal plant.[3] |
Stable under recommended storage conditions, this compound should be kept in a tightly sealed container in a cool, well-ventilated area.[3] Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.[3]
Procedural Disposal Plan: A Step-by-Step Guide
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following step-by-step procedure is based on general best practices for the disposal of hazardous pharmaceutical waste.[4]
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
Step 2: Waste Segregation and Labeling Proper segregation of chemical waste is crucial.
-
Solid Waste: Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and empty containers into a dedicated, clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the date, and relevant hazard symbols.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[3]
Step 3: Secure Storage Store the hazardous waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
Step 4: Waste Manifest and Documentation Maintain a hazardous waste manifest as required by your institution and local regulations. This document tracks the waste from generation to its final disposal.
Step 5: Professional Disposal Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal service. These services are equipped to handle and treat chemical waste in compliance with environmental regulations. The primary method for the destruction of pharmaceutical waste is typically incineration at a permitted facility.[5]
Experimental Protocols for Chemical Neutralization (Based on Degradation Studies)
Forced degradation studies on Sofosbuvir have shown its susceptibility to degradation under certain conditions, which can inform potential chemical neutralization methods before disposal, if permitted by institutional and local regulations.[6][7][8][9] Note: These procedures should only be carried out by trained personnel in a controlled laboratory setting and in accordance with all applicable safety and environmental regulations.
Acidic Hydrolysis:
-
Methodology: Dissolve this compound in a dilute solution of hydrochloric acid (e.g., 0.1 N HCl).[7] Studies on Sofosbuvir have shown significant degradation after refluxing at 70°C for 6 hours.[7]
-
Neutralization: After the degradation period, the acidic solution must be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal as aqueous waste, pending institutional approval.
Alkaline Hydrolysis:
-
Methodology: Dissolve the impurity in a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH).[7] Sofosbuvir has been observed to degrade significantly when refluxed at 70°C for 10 hours in an alkaline solution.[7]
-
Neutralization: Following degradation, the basic solution must be neutralized with a suitable acid (e.g., hydrochloric acid) prior to disposal.
Oxidative Degradation:
-
Methodology: Treat a solution of this compound with an oxidizing agent such as 3% hydrogen peroxide.[7]
-
Quenching and Disposal: After the reaction is complete, any remaining oxidizing agent should be quenched according to standard laboratory procedures before the solution is disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, research professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (索非布韦杂质 G) - 仅供科研 | Sofosbuvir杂质 | MCE [medchemexpress.cn]
- 3. Sofosbuvir impurity D|MSDS [dcchemicals.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 9. scispace.com [scispace.com]
Essential Safety and Handling Guidance for Sofosbuvir Impurity G
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of Sofosbuvir impurity G, ensuring laboratory safety and operational integrity.
This document provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedural guidelines is essential to mitigate risks and ensure a safe laboratory environment. The following protocols are based on available safety data for Sofosbuvir and its impurities, as well as general best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
A specific Safety Data Sheet (SDS) for this compound from a pharmaceutical reference standard supplier indicates minimal immediate hazards. However, due to the pharmacological activity of the parent compound, Sofosbuvir, and the known hazards of other impurities, a cautious approach is warranted. The following PPE is recommended to prevent exposure.
| PPE Category | Item Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects eyes and face from splashes and airborne particles. |
| Skin Protection | Nitrile gloves (double-gloving recommended). Disposable, solid-front, back-closing lab coat or gown. | Prevents skin contact and absorption. The outer glove should be removed in the designated containment area. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Prevents inhalation of aerosolized particles, especially when handling the powder form. |
Operational Plan: Safe Handling of this compound
All handling of this compound should be performed in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure and environmental release.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is correctly donned before entering the designated handling area.
-
Verify that the chemical fume hood or biosafety cabinet is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily accessible.
-
-
Handling the Compound:
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use with an appropriate cleaning agent.
-
Remove PPE in the designated doffing area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to aquatic life.[1]
-
Solid Waste:
-
Collect all solid waste, including contaminated PPE (gloves, lab coats), weigh paper, and empty vials, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
The container should be designated for "Pharmaceutical Waste for Incineration."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Do not dispose of liquid waste down the drain.
-
-
Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
-
Incineration is the preferred method for the destruction of pharmaceutical waste.
-
Experimental Workflow for Safe Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
